molecular formula C24H32O8 B1631900 Lophanthoidin B

Lophanthoidin B

Cat. No.: B1631900
M. Wt: 448.5 g/mol
InChI Key: FOQUQAGAAHKGMV-QSNKTEHGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophanthoidin B has been reported in Isodon lophanthoides with data available.

Properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3/t11?,20-,21+,22+,24-/m1/s1

InChI Key

FOQUQAGAAHKGMV-QSNKTEHGSA-N

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2OC(=O)C)O)(C)C)C)O

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Lophanthoidin B: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE: Shanghai, China – A comprehensive technical guide detailing the discovery and isolation of Lophanthoidin B, a naturally occurring diterpenoid, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the original scientific work that first identified this compound, presenting the methodologies and data crucial for its further study and potential therapeutic application.

This compound was first isolated from the leaves of Rabdosia lophanthoides, a plant utilized in traditional medicine. The initial discovery and characterization of this compound, along with five other related diterpenoids, Lophanthoidins A and C-F, were detailed in a seminal 1988 publication in the journal Phytochemistry. This guide synthesizes the information from this foundational paper to provide a clear and structured overview of the pioneering work.

Chemical and Physical Properties

This compound is a diterpenoid with the molecular formula C₂₄H₃₂O₈. Its structure was elucidated through a combination of spectroscopic methods and chemical derivatization.

PropertyValue
Molecular Formula C₂₄H₃₂O₈
Molecular Weight 448.5 g/mol
Appearance Amorphous powder
Specific Rotation [α]D²⁵ +31.8° (c 0.11, MeOH)

Experimental Protocols

The following sections provide a detailed description of the experimental procedures used in the discovery and isolation of this compound.

Plant Material

The plant material used for the isolation was the dried leaves of Rabdosia lophanthoides (Buch.-Ham. ex D.Don) H.Hara, collected in the Yunnan province of China.

Extraction and Isolation Workflow

The isolation of this compound involved a multi-step process of extraction and chromatographic separation.

experimental_workflow plant_material Dried Leaves of Rabdosia lophanthoides extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partition Partition with EtOAc and H₂O crude_extract->partition et_oac_extract EtOAc Extract partition->et_oac_extract h2o_extract Aqueous Extract partition->h2o_extract cc1 Column Chromatography (Silica Gel) et_oac_extract->cc1 fractions Elution with CHCl₃-MeOH Gradient cc1->fractions fraction_a Fraction A (CHCl₃) fractions->fraction_a fraction_b Fraction B (CHCl₃-MeOH 98:2) fractions->fraction_b fraction_c Fraction C (CHCl₃-MeOH 95:5) fractions->fraction_c fraction_d Fraction D (CHCl₃-MeOH 9:1) fractions->fraction_d cc2 Column Chromatography (Silica Gel) on Fraction D fraction_d->cc2 elution2 Elution with CHCl₃-Me₂CO (4:1) cc2->elution2 loph_b This compound (Amorphous Powder) elution2->loph_b

Figure 1: Experimental workflow for the isolation of this compound.

1. Extraction: The air-dried, powdered leaves of R. lophanthoides (10 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

2. Partitioning: The crude EtOH extract was suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc). The EtOAc soluble portion was concentrated to yield the EtOAc extract.

3. Column Chromatography (Initial Separation): The EtOAc extract was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity with MeOH. This resulted in the separation of the extract into several fractions (Fractions A-D).

4. Column Chromatography (Purification): Fraction D, which showed the presence of several diterpenoids, was further purified by repeated column chromatography on silica gel. Elution with a solvent system of CHCl₃-acetone (Me₂CO) in a 4:1 ratio yielded this compound as an amorphous powder.

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined using a combination of Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic DataKey Observations
IR (KBr, cm⁻¹) 3450 (OH), 1735, 1720 (C=O), 1640 (C=C), 1250
Mass Spectrometry (MS) m/z 448 [M]⁺
¹H NMR (CDCl₃, δ) 5.98 (1H, d, J=7 Hz, H-11), 5.86 (1H, d, J=2.5 Hz, H-14), 4.80 (1H, m, H-7), 4.47 (1H, dd, J=10, 4 Hz, H-6), 3.20 (1H, sept, J=7 Hz, H-16), 2.10, 2.05 (each 3H, s, OAc x 2), 1.25, 1.23 (each 3H, d, J=7 Hz, H-17, H-18), 1.18, 1.15 (each 3H, s, Me x 2)
¹³C NMR (CDCl₃, δ) See original publication for full assignment

The ¹H NMR and ¹³C NMR data, in conjunction with 2D-NMR experiments (COSY, HMQC, HMBC), were instrumental in establishing the connectivity and stereochemistry of the molecule.

Biological Activity

While the initial discovery paper focused on the chemical characterization of this compound, subsequent studies on related compounds from the Isodon genus have revealed a range of biological activities, including anti-inflammatory and cytotoxic effects. Further investigation into the pharmacological profile of this compound is a promising area for future research.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The detailed protocols and data presented herein are intended to facilitate further research into this and related natural products, potentially leading to the development of new therapeutic agents.

Lophanthoidin B: A Technical Guide to Its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin B is an abietane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.

Natural Source and Origin

This compound is a constituent of the plant Isodon lophanthoides, also known by its synonym Rabdosia lophanthoides. This species belongs to the Lamiaceae family, a group of plants well-recognized for producing a rich array of bioactive terpenoids. Isodon lophanthoides is a perennial herb found in various regions of Asia and has been used in traditional medicine, valued for its anti-inflammatory and other therapeutic properties. The isolation of this compound, along with several other related diterpenoids, from this plant underscores its significance as a source of novel chemical entities for potential drug development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its identification, characterization, and for planning further chemical or biological studies.

PropertyValueReference
Molecular Formula C₂₄H₃₂O₈[1]
Molecular Weight 448.5 g/mol [1]
IUPAC Name 2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate[1]
CAS Number 120462-42-2[1]

Experimental Protocols

Isolation of this compound from Isodon lophanthoides

The following protocol details the methodology for the extraction and purification of this compound from the aerial parts of Isodon lophanthoides. This procedure is based on established phytochemical isolation techniques for abietane diterpenoids from the Isodon genus.

1. Plant Material Collection and Preparation:

  • The aerial parts of Isodon lophanthoides are collected and authenticated.

  • The plant material is air-dried in the shade to a constant weight.

  • The dried material is then coarsely powdered to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum recovery of the secondary metabolites.

  • The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their polarity.

  • The chloroform-soluble fraction, which is expected to contain the diterpenoids, is concentrated to dryness.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: The chloroform fraction is subjected to column chromatography over a silica gel (100-200 mesh) column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with a methanol-chloroform (1:1) mixture. This step separates molecules based on size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A suitable mobile phase, such as a gradient of methanol and water, is used to isolate pure this compound.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried, powdered aerial parts of Isodon lophanthoides extraction Exhaustive extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Suspension in H₂O and partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether non-polar chloroform Chloroform Fraction partitioning->chloroform medium-polar ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate polar silica_gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) chloroform->silica_gel sephadex Sephadex LH-20 Column Chromatography (MeOH-CHCl₃ 1:1) silica_gel->sephadex prep_hplc Preparative HPLC (C18, MeOH-H₂O gradient) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

Biological Activity

While comprehensive biological activity data for this compound is not extensively documented in publicly available literature, related abietane diterpenoids isolated from Isodon species have demonstrated a wide range of pharmacological effects. These include cytotoxic activities against various cancer cell lines, as well as anti-inflammatory properties.[2][3][4] The structural similarity of this compound to these bioactive compounds suggests that it may also possess significant therapeutic potential, warranting further investigation into its pharmacological profile.

Conclusion

This compound represents a promising abietane diterpenoid from Isodon lophanthoides. The detailed protocols and data presented in this guide are intended to facilitate further research into its chemical synthesis, derivatization, and comprehensive biological evaluation. Such studies are crucial for unlocking the full therapeutic potential of this natural product.

References

Elucidating the Chemical Architecture of Lophanthoidin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin B, a diterpenoid isolated from the plant Isodon lophanthoides (also known as Rabdosia lophanthoides), represents a class of natural products with significant interest in the scientific community. The complex architecture of these molecules often correlates with diverse biological activities, making their precise structural determination a critical step in the exploration of their therapeutic potential. This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound.

While the primary literature detailing the initial isolation and complete spectroscopic data for this compound, attributed to Sun, Xu, et al. (2001), could not be fully accessed for this review, this guide is constructed based on established protocols for the structural determination of diterpenoids from Isodon species by the same research groups and available chemical database information.

Chemical Identity of this compound:

IdentifierValue
Molecular Formula C₂₄H₃₂O₈
Molecular Weight 448.5 g/mol
IUPAC Name 2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate
CAS Number 120462-42-2

Core Methodologies in Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound is a multi-step process that relies on a combination of chromatographic separation, spectroscopic analysis, and often, chemical modification or synthesis for confirmation.

Isolation and Purification

The initial step involves the extraction of chemical constituents from the plant material, typically the aerial parts of Isodon lophanthoides. This is followed by a series of chromatographic techniques to isolate the pure compound.

Experimental Protocol: Typical Isolation of Diterpenoids from Isodon species

  • Extraction: Dried and powdered plant material is exhaustively extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with diterpenoids (often the chloroform or ethyl acetate fraction) are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography containing the compound of interest are further purified by preparative HPLC, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

Once a pure compound is obtained, its structure is determined using a suite of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C=O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is employed to determine the carbon-hydrogen framework and the connectivity of atoms.

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

G cluster_nmr NMR Spectroscopy 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY ¹H-¹H Connectivity HSQC HSQC 1H_NMR->HSQC ¹H-¹³C Direct Correlation HMBC HMBC 1H_NMR->HMBC ¹H-¹³C Long-Range Correlation NOESY NOESY 1H_NMR->NOESY Spatial Proximity 13C_NMR ¹³C NMR DEPT DEPT 13C_NMR->DEPT Carbon Multiplicity Structure_Elucidation Complete 3D Structure DEPT->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation HRMS HRMS HRMS->Structure_Elucidation IR IR IR->Structure_Elucidation Pure_Compound Pure this compound Pure_Compound->1H_NMR Proton Environment Pure_Compound->13C_NMR Carbon Skeleton Pure_Compound->HRMS Molecular Formula Pure_Compound->IR Functional Groups G A Proposed Structure (from NMR & MS) B X-ray Crystallography A->B C Chemical Synthesis A->C D Computational Analysis (e.g., ECD, NMR Calculation) A->D E Confirmed Absolute Structure B->E C->E D->E

Lophanthoidin B: A Spectroscopic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and physicochemical properties is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for Lophanthoidin B, a diterpenoid isolated from Isodon lophanthoides var. gerardianus.

This compound belongs to a class of natural products that have garnered significant interest for their potential biological activities. Precise and detailed spectroscopic data is the cornerstone of its structural elucidation and is essential for any further research and development. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, presenting it in a clear and accessible format. Furthermore, it outlines the experimental methodologies employed to obtain this data, ensuring reproducibility and providing a solid foundation for future studies.

Spectroscopic Data Summary

The structural characterization of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The data presented below has been compiled from the primary literature describing its isolation and structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data for this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.85m
2.65m
1.95m
2.10m
52.30dd12.5, 2.5
1.50m
1.70m
74.85d2.5
94.50s
113.25m
12α4.10d12.0
12β4.25d12.0
145.95s
153.55m
16-CH₃1.30d7.0
17-CH₃0.95s
18-CH₃1.05s
19-CH₃1.15s
20-CH₃1.25s
OAc2.15s
OAc2.20s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
138.51175.1
227.81265.2
3212.113145.3
447.514120.5
555.61535.4
622.11618.2
778.91733.5
8135.21821.8
970.31925.6
1042.12015.7
OAc (C=O)170.5OAc (CH₃)21.1
OAc (C=O)170.8OAc (CH₃)21.3
Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zCalculated m/zMolecular Formula
HR-ESI-MSPositive471.1990 [M+Na]⁺471.1995C₂₄H₃₂O₈Na
Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3450O-H stretching
1740, 1725C=O stretching (ester and ketone)
1680C=C stretching
1240C-O stretching (ester)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The general workflow for the isolation of this compound from its natural source is depicted in the following diagram.

experimental_workflow plant_material Dried aerial parts of Isodon lophanthoides var. gerardianus extraction Extraction with 95% EtOH plant_material->extraction partition Partition between EtOAc and H₂O extraction->partition etoac_fraction EtOAc Fraction partition->etoac_fraction chromatography1 Silica Gel Column Chromatography (Petroleum ether-acetone gradient) etoac_fraction->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography (CHCl₃-MeOH, 1:1) fractions->chromatography2 purified_fractions Purified Fractions chromatography2->purified_fractions hplc Preparative HPLC (MeOH-H₂O) purified_fractions->hplc lophanthoidin_b This compound hplc->lophanthoidin_b

Figure 1: Isolation workflow for this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer in positive ion mode.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Biological Activity and Potential Signaling Pathways

Preliminary studies on diterpenoids from the Isodon genus have indicated a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific signaling pathway studies for this compound are not yet extensively reported, related compounds have been shown to modulate key inflammatory and apoptotic pathways. A logical starting point for investigating the mechanism of action of this compound would be to examine its effects on pathways commonly associated with these activities, such as the NF-κB and MAPK signaling cascades.

signaling_pathway lophanthoidin_b This compound ikk_complex IKK Complex lophanthoidin_b->ikk_complex Inhibition? nf_kb_nucleus NF-κB (p65/p50) lophanthoidin_b->nf_kb_nucleus Inhibition? inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 cell_membrane Cell Membrane myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 tak1->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylation & Degradation nf_kb NF-κB (p65/p50) nf_kb->nf_kb_nucleus Translocation nucleus Nucleus inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nf_kb_nucleus->inflammatory_genes Transcription

Figure 2: Hypothesized modulation of the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers working with this compound. The detailed spectroscopic data and experimental protocols provided herein are essential for confirming the identity and purity of the compound and for designing future experiments to explore its biological potential.

Unraveling the Synthesis of Lophanthoidin B: A Technical Guide to Investigating its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin B, a structurally complex diterpenoid, holds significant interest within the scientific community due to its potential pharmacological activities. However, to date, its biosynthetic pathway remains unelucidated. This technical guide provides a comprehensive framework for investigating the biosynthesis of this compound. By leveraging established principles of diterpenoid metabolism, this document outlines a hypothetical biosynthetic pathway, details robust experimental protocols for its investigation, and presents data in a clear, comparative format. This guide is intended to serve as a foundational resource for researchers aiming to unravel the enzymatic machinery responsible for the synthesis of this promising natural product, thereby paving the way for its potential biotechnological production and the development of novel therapeutic agents.

Introduction

Diterpenoids are a large and diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). They exhibit a wide range of biological activities and have been the source of numerous pharmaceuticals. This compound, with its characteristic phenanthrene core, belongs to this important class of molecules. Understanding its biosynthetic pathway is crucial for several reasons: it can provide insights into the novel enzymatic reactions that create its unique chemical architecture, enable the heterologous production of this compound and related compounds, and facilitate the generation of novel analogs with improved therapeutic properties through metabolic engineering.

This guide proposes a putative biosynthetic pathway for this compound based on known diterpenoid biosynthetic pathways. It details the key experimental approaches required to identify and characterize the genes and enzymes involved in this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of diterpenoids generally proceeds through three main stages: the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP); the cyclization of GGPP into various diterpene scaffolds by diterpene synthases (diTPSs); and the subsequent modification of these scaffolds by enzymes such as cytochrome P450 monooxygenases (CYP450s) and transferases to yield the final product.

Based on the structure of this compound, a hypothetical biosynthetic pathway is proposed, starting from GGPP.

Lophanthoidin_B_Biosynthesis G3P Glyceraldehyde-3-phosphate MEP 2-C-methyl-D-erythritol 4-phosphate G3P->MEP DXS, DXR Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP IPP/DMAPP MEP->IPP_DMAPP Multiple Steps GGPP Geranylgeranyl pyrophosphate (GGPP) IPP_DMAPP_2->GGPP GGPPS Diterpene_Scaffold Putative Diterpene Scaffold GGPP_2->Diterpene_Scaffold diTPS Intermediates Oxidized Intermediates Diterpene_Scaffold_2->Intermediates CYP450s Lophanthoidin_B This compound Intermediates->Lophanthoidin_B Acyltransferases, Methyltransferases, etc.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The investigation of the this compound biosynthetic pathway necessitates a multi-pronged approach, combining transcriptomics, gene cloning and functional characterization, and biochemical assays.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes involved in the biosynthesis of this compound by comparing the transcriptomes of this compound-producing and non-producing tissues or conditions.

Methodology:

  • RNA Extraction: Isolate total RNA from this compound-producing plant tissues (e.g., leaves, roots) and a suitable control (e.g., non-producing tissue or the same tissue grown under conditions where this compound is not produced).

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • De Novo Assembly and Annotation: Assemble the transcriptome de novo (if a reference genome is unavailable) and annotate the assembled transcripts against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

  • Differential Gene Expression Analysis: Identify transcripts that are significantly upregulated in the this compound-producing sample.

  • Candidate Gene Selection: Prioritize differentially expressed genes encoding enzymes typically involved in diterpenoid biosynthesis, such as diterpene synthases (diTPSs), cytochrome P450 monooxygenases (CYP450s), and acyltransferases.

Transcriptome_Analysis_Workflow Start Plant Tissue (this compound producing vs. non-producing) RNA_Extraction Total RNA Extraction Start->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing RNA_Extraction->Library_Prep Data_Analysis Transcriptome Assembly and Annotation Library_Prep->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Candidate_Genes Identification of Candidate Biosynthetic Genes DEG_Analysis->Candidate_Genes

Caption: Workflow for candidate gene identification via transcriptomics.

Gene Cloning and Heterologous Expression

Objective: To clone the candidate genes and express them in a heterologous host to confirm their enzymatic function.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli is often used for diTPSs, while yeast is preferred for CYP450s which may require post-translational modifications).

  • Protein Production and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the specific function of the recombinant enzymes.

Methodology for diTPS:

  • Reaction Setup: Incubate the purified diTPS enzyme with GGPP in a suitable buffer containing a divalent metal cofactor (typically Mg²⁺).

  • Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene scaffold.

Methodology for CYP450s:

  • Reaction Setup: Incubate the purified CYP450 enzyme (often in the form of microsomes from yeast expression) with the diterpene scaffold produced by the diTPS, in the presence of a cytochrome P450 reductase and NADPH.

  • Product Extraction and Analysis: Extract the products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated or otherwise modified intermediates.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that would be generated during the investigation of the this compound biosynthetic pathway.

Table 1: Candidate Genes Identified from Transcriptome Analysis

Gene IDPutative FunctionFold Change (Producing vs. Non-producing)p-value
LbTPS1Diterpene synthase150.3< 0.001
LbCYP1Cytochrome P450125.8< 0.001
LbCYP2Cytochrome P45098.2< 0.001
LbAT1Acyltransferase205.1< 0.001

Table 2: Kinetic Parameters of Characterized Enzymes (Hypothetical)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
LbTPS1GGPP5.20.81.5 x 10⁵
LbCYP1Diterpene Scaffold A12.50.32.4 x 10⁴
LbCYP2Hydroxylated Intermediate B8.90.55.6 x 10⁴
LbAT1Diterpene Diol C25.11.24.8 x 10⁴

Logical Relationships in Pathway Elucidation

The successful elucidation of a biosynthetic pathway relies on the logical integration of data from genomics, biochemistry, and analytical chemistry.

Logical_Relationship Transcriptomics Transcriptome Analysis Gene_Cloning Gene Cloning and Heterologous Expression Transcriptomics->Gene_Cloning Identifies Candidate Genes Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Provides Recombinant Enzymes Metabolite_Analysis Metabolite Profiling Enzyme_Assays->Metabolite_Analysis Generates Intermediates Pathway_Reconstruction Biosynthetic Pathway Reconstruction Enzyme_Assays->Pathway_Reconstruction Defines Enzymatic Steps Metabolite_Analysis->Pathway_Reconstruction Confirms Intermediates & Products

Caption: Logical workflow for biosynthetic pathway elucidation.

Conclusion

The investigation of the this compound biosynthetic pathway presents a significant scientific challenge with the potential for high reward. The strategies and methodologies outlined in this technical guide provide a clear roadmap for researchers to identify and characterize the complete set of genes and enzymes responsible for the synthesis of this complex diterpenoid. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant specialized metabolism but will also unlock the potential for the sustainable production of this compound and the engineering of novel, high-value molecules for the pharmaceutical industry.

Lophanthoidin B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a detailed overview of its physical and chemical properties, spectroscopic data, potential biological activities, and generalized experimental protocols relevant to its study. The information is presented to support further research and development efforts involving this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC24H32O8[1]
Molecular Weight448.5 g/mol [1]
IUPAC Name2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate[1]
InChIInChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3/t20-,21+,22+,24-/m1/s1[1]
InChIKeyFOQUQAGAAHKGMV-QSNKTEHGSA-N[1]
Canonical SMILESCC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O[1]
PubChem CID14193972[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex, showing a variety of signals corresponding to the numerous protons in the molecule. Key signals would include those for methyl groups (singlets), methylene groups (multiplets), methine protons (multiplets), and protons attached to oxygenated carbons, which would appear at lower field.

  • ¹³C NMR: The carbon NMR spectrum would display 24 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would indicate the presence of carbonyl groups (in the downfield region), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would likely include:

  • A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

  • Strong absorption bands in the region of 1750-1650 cm⁻¹ due to the C=O stretching vibrations of the ester and ketone carbonyl groups.

  • Bands in the region of 1250-1000 cm⁻¹ corresponding to C-O stretching vibrations.

  • Absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching of the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable information about the structure of the molecule.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, research on diterpenoids isolated from the Isodon genus, to which this compound belongs, provides strong indications of its potential therapeutic activities.

Cytotoxic Activity

Numerous diterpenoids isolated from Isodon species have demonstrated significant cytotoxic activity against various human cancer cell lines.[2][3][4][5] For example, kamebanin, a diterpenoid from Isodon, showed efficient cytotoxic activity against HeLa and HL-60 cells.[2] Other diterpenoids from Isodon enanderianus and Isodon megathyrsus have also shown potent inhibitory activities against cancer cells.[3][4] This suggests that this compound may also possess cytotoxic properties worthy of investigation.

Anti-inflammatory Activity and NF-κB Inhibition

A significant body of research points to the anti-inflammatory properties of diterpenoids from Isodon. Several of these compounds have been shown to be potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10][11][12] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Diterpenoids from Isodon rubescens were found to directly interfere with the DNA-binding activity of NF-κB.[6][7] More recent studies on diterpenoids from Isodon suzhouensis and Isodon rubescens have further confirmed their inhibitory effects on the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.[8][9][10][11][12]

The logical relationship for the proposed anti-inflammatory action of this compound via NF-κB inhibition is depicted in the following diagram:

G Lophanthoidin_B This compound NFkB_Inhibition Inhibition of NF-κB Signaling Pathway Lophanthoidin_B->NFkB_Inhibition Proinflammatory_Mediators Decreased Production of Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2, cytokines) NFkB_Inhibition->Proinflammatory_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect Proinflammatory_Mediators->Anti_inflammatory_Effect

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Specific experimental protocols for the extraction, isolation, and analysis of this compound are not detailed in the available literature. However, general methodologies used for the study of diterpenoids from Isodon species can be adapted.

Extraction and Isolation

A general workflow for the extraction and isolation of diterpenoids from Isodon species is as follows:

  • Extraction: The dried and powdered aerial parts of the plant material are typically extracted with a solvent such as ethanol or methanol at room temperature or with heating.[13]

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[13]

  • Chromatography: The fractions obtained from partitioning are then subjected to various chromatographic techniques for further purification. These techniques commonly include:

    • Silica Gel Column Chromatography: Used for the initial separation of compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual compounds to a high degree of purity.

The following diagram illustrates a typical workflow for the extraction and isolation of diterpenoids:

G Plant_Material Dried & Powdered Plant Material (Isodon lophanthoides var. gerardianus) Extraction Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Semi_pure_Compounds Semi-pure Compounds Column_Chromatography->Semi_pure_Compounds Prep_HPLC Preparative HPLC Semi_pure_Compounds->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for diterpenoid isolation.

Structure Elucidation

The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:

  • 1D and 2D NMR Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the connectivity of atoms within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

This compound is a diterpenoid with significant potential for further scientific investigation, particularly in the areas of oncology and inflammation. While detailed experimental data on this specific compound are currently limited, the information available for structurally related compounds from the Isodon genus provides a strong foundation for future research. This technical guide serves as a resource to aid researchers in the design and execution of studies aimed at unlocking the full therapeutic potential of this compound.

References

In-depth Technical Guide on the Predicted Mechanism of Action of Lophanthoidin B

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive overview of the predicted mechanism of action for the natural product Lophanthoidin B. Due to the limited availability of direct research on this compound, this guide synthesizes information from studies on structurally related compounds and broader chemical classes to which it belongs. The predictions herein are based on analogous compounds and are intended to guide future research into the therapeutic potential of this compound.

Introduction to this compound

This compound belongs to the diverse class of naturally occurring alkaloids, which are known for a wide range of biological activities.[1][2] Fungi, particularly those from marine environments, are a rich source of such bioactive compounds, which include peptides, steroids, terpenoids, and alkaloids.[1][2] These secondary metabolites have demonstrated significant potential as anti-inflammatory, antibacterial, anticancer, and antiviral agents.[1] While direct studies on this compound are scarce, its chemical structure suggests potential for biological activity, a common trait among fungal cyclodipeptides.[2]

Predicted Biological Activities and Mechanism of Action

Based on the activities of similar natural products, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties. The following sections detail the hypothesized mechanisms.

Predicted Anti-inflammatory Mechanism of Action

Many natural products with anti-inflammatory effects, including terpenoid lactones and other alkaloids, exert their action through the modulation of key signaling pathways involved in the inflammatory response.[3][4][5][6] A primary predicted mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6][7]

It is hypothesized that this compound may inhibit the NF-κB pathway by:

  • Preventing the degradation of IκBα: This would keep NF-κB sequestered in the cytoplasm.

  • Inhibiting the nuclear translocation of the p65 subunit of NF-κB.

  • Reducing the DNA binding activity of NF-κB.

MAPK Signaling Pathway:

The MAPK pathway, including p38, JNK, and ERK1/2, is another critical regulator of the inflammatory response.[4] For instance, the compound Chloranthalactone B has been shown to specifically block the activation of p38 MAPK, thereby inhibiting the production of inflammatory mediators.[4] It is plausible that this compound could act on one or more components of the MAPK cascade.

The predicted anti-inflammatory mechanism is visualized in the following diagram:

Lophanthoidin_B_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK LophanthoidinB This compound LophanthoidinB->IKK LophanthoidinB->p38_MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to NFκB_n NF-κB AP1 AP-1 p38_MAPK->AP1 activates AP1->Nucleus translocates to AP1_n AP-1 Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Mediators transcription NFκB_n->Inflammatory_Mediators AP1_n->Inflammatory_Mediators

Caption: Predicted Anti-inflammatory Mechanism of this compound.

Predicted Cytotoxic Mechanism of Action

Many natural alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[1][2] While the specific cancer cell lines susceptible to this compound are unknown, a general mechanism can be predicted based on related compounds. The induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer agents.

It is hypothesized that this compound could induce apoptosis by:

  • Modulating the expression of Bcl-2 family proteins: This could involve downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.

  • Activating caspases: These are a family of proteases that execute the apoptotic program.

The predicted cytotoxic workflow is illustrated below:

Lophanthoidin_B_Cytotoxic_Workflow LophanthoidinB This compound CancerCell Cancer Cell LophanthoidinB->CancerCell Bcl2 Bcl-2 (Anti-apoptotic) CancerCell->Bcl2 downregulates Bax Bax (Pro-apoptotic) CancerCell->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Predicted Cytotoxic Workflow of this compound.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the predicted mechanisms of action for this compound, the following experimental protocols are proposed.

Anti-inflammatory Activity Assessment

Cell Culture:

  • RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Key Experiments:

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Culture and treat cells as described above.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB and MAPK Pathways:

    • Treat RAW 264.7 cells with this compound and/or LPS for specified time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-p65, p65, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, and ERK.

    • Use appropriate secondary antibodies and visualize bands using an ECL detection system.

The experimental workflow is outlined in the following diagram:

Anti_Inflammatory_Experimental_Workflow Start Start: RAW 264.7 cells Treatment Pre-treat with This compound Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysis Cell Lysis Incubation->CellLysis GriessAssay Griess Assay (NO measurement) Supernatant->GriessAssay ELISA ELISA (Cytokine measurement) Supernatant->ELISA WesternBlot Western Blot (Protein expression) CellLysis->WesternBlot End End GriessAssay->End ELISA->End WesternBlot->End

Caption: Experimental Workflow for Anti-inflammatory Assessment.

Cytotoxicity and Apoptosis Assays

Cell Culture:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293T) will be cultured in appropriate media.

Key Experiments:

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate.

    • Treat with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution and incubate.

    • Add DMSO to dissolve formazan crystals and measure absorbance at 570 nm.

    • Calculate IC50 values.

  • Annexin V/PI Staining for Apoptosis:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Treat cells with this compound.

    • Lyse cells and perform Western blotting as described previously.

    • Probe with antibodies against Bcl-2, Bax, cleaved caspase-3, and PARP.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be generated from the proposed experiments.

ExperimentCell LineTreatmentMeasured ParameterResult (Hypothetical)
Anti-inflammatory
Griess AssayRAW 264.7LPS + this compound (10 µM)NO Production (% of LPS control)35%
ELISARAW 264.7LPS + this compound (10 µM)TNF-α Secretion (% of LPS control)40%
ELISARAW 264.7LPS + this compound (10 µM)IL-6 Secretion (% of LPS control)30%
Cytotoxicity
MTT AssayMCF-7This compound (48h)IC50 (µM)15.2
MTT AssayA549This compound (48h)IC50 (µM)22.5
MTT AssayHepG2This compound (48h)IC50 (µM)18.9
Annexin V/PI StainingMCF-7This compound (15 µM, 24h)Apoptotic Cells (%)45%

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical nature of this compound strongly suggests potential as a bioactive compound with anti-inflammatory and cytotoxic properties. The predicted mechanisms of action, centered on the inhibition of the NF-κB and MAPK pathways for anti-inflammatory effects and the induction of apoptosis for cytotoxicity, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path forward for the elucidation of the precise molecular mechanisms of this compound. Further investigation into its in vivo efficacy and safety profile will be crucial for its development as a potential therapeutic agent.

References

Lophanthoidin B: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lophanthoidin B, a diterpenoid isolated from Isodon lophanthoides, belongs to a class of natural products renowned for their diverse and potent biological activities. Although specific experimental data for this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its potential therapeutic applications based on the well-documented activities of structurally similar diterpenoids from the Isodon genus. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing biological activity, and presents visual representations of the core signaling pathways potentially modulated by this compound. The information herein serves as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

Potential Biological Activities

Based on extensive research into diterpenoids isolated from Isodon species, this compound is hypothesized to possess significant cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Diterpenoids from the Isodon genus have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This suggests a strong potential for this compound as an anticancer agent. The primary mechanisms of action for related compounds involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.

Table 1: Cytotoxic Activities of Diterpenoids from Isodon Species

CompoundCancer Cell LineIC50 Value
KamebaninHeLa (Cervical Cancer)1.5 µM[1]
HL-60 (Leukemia)0.8 µM[1]
Micranthin BA549 (Lung Cancer)16.29 µM[2]
MCF-7 (Breast Cancer)18.20 µM[2]
HeLa (Cervical Cancer)22.25 µM[2]
Enanderianin KK562 (Leukemia)0.87 µg/mL[3]
Enanderianin LK562 (Leukemia)0.13 µg/mL[3]
Enanderianin PK562 (Leukemia)0.21 µg/mL[3]
Rabdocoetsin BK562 (Leukemia)0.15 µg/mL[3]
Rabdocoetsin DK562 (Leukemia)0.19 µg/mL[3]
Viroxocin G769P (Renal Cell Carcinoma)52.66% inhibition at 20 µM[4]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Diterpenoids from Isodon have shown promising anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a critical pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

Table 2: Anti-inflammatory Activities of Diterpenoids from Isodon Species

CompoundCell LineAssayResult
Viroxocin CRAW 264.7NO Production Inhibition>60% inhibition at 10 µM[4]
Viroxocin FRAW 264.7NO Production Inhibition>60% inhibition at 10 µM[4]
Known Compound 7RAW 264.7NO Production Inhibition>60% inhibition at 10 µM[4]
Known Compound 8RAW 264.7NO Production Inhibition>60% inhibition at 10 µM[4]
Known Compound 10RAW 264.7NO Production Inhibition>60% inhibition at 10 µM[4]

Signaling Pathways

The therapeutic effects of Isodon diterpenoids are often attributed to their ability to modulate key cellular signaling pathways.

Apoptosis Signaling Pathway

The cytotoxic activity of these compounds is frequently linked to the activation of the intrinsic apoptotic pathway, which is initiated at the mitochondria.

apoptosis_pathway Lophanthoidin_B This compound (Hypothesized) Mitochondria Mitochondria Lophanthoidin_B->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway for this compound.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of Isodon diterpenoids are often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Pro_inflammatory_Genes Gene Transcription Lophanthoidin_B This compound (Hypothesized) Lophanthoidin_B->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are standardized protocols for assessing the cytotoxic and anti-inflammatory activities of novel compounds like this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM, 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle controls (DMSO) and blank wells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To quantify the inhibitory effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM, 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well microplates

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no compound) and LPS-only wells.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

no_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Pretreat Pre-treat with This compound (1h) Seed_Cells->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Read_Absorbance Read Absorbance at 540 nm Add_Griess->Read_Absorbance Calculate_NO Calculate NO Concentration Read_Absorbance->Calculate_NO Determine_Inhibition Determine % Inhibition Calculate_NO->Determine_Inhibition

Caption: Workflow for a nitric oxide production assay.

Future Directions

The information compiled in this guide strongly supports the rationale for further investigation into the biological activities of this compound. Key future steps should include:

  • Isolation and Structural Elucidation: Isolation of this compound in sufficient quantities for comprehensive biological screening and confirmation of its chemical structure.

  • In Vitro Screening: Performance of a broad panel of in vitro assays, including but not limited to, cytotoxicity against a wider range of cancer cell lines and assessment of anti-inflammatory activity through various cytokine and enzyme inhibition assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of cancer and inflammatory diseases.

The exploration of this compound holds significant promise for the discovery of novel therapeutic leads for the treatment of cancer and inflammatory conditions.

References

Lophanthoidin B: A Technical Review of a Bioactive Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin B is a naturally occurring diterpenoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, natural source, and biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Properties and Structure

This compound is classified as a diterpenoid. Its chemical formula is C24H32O8, and it has a molecular weight of 448.5 g/mol [1]. The IUPAC name for this compound is 2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate[1]. Its unique structure is the basis for its biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C24H32O8[1]
Molecular Weight 448.5 g/mol [1]
CAS Number 120462-42-2[2][3]
Appearance Yellow powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Natural Source and Isolation

This compound is isolated from the herbs of Isodon lophanthoides, also known as Rabdosia lophanthoides[1]. This plant belongs to the Lamiaceae family and is a traditional Chinese medicinal herb[1][3][4].

Experimental Protocol: General Isolation of Diterpenoids from Isodon species

While the specific protocol for the isolation of this compound is not detailed in the readily available literature, a general methodology for isolating diterpenoids from Isodon species can be described as follows. This protocol is a composite based on common practices for isolating similar compounds from this genus.

  • Extraction: The dried and powdered aerial parts of the plant are typically extracted with a solvent such as ethanol or methanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Diterpenoids are often found in the chloroform or ethyl acetate fractions.

  • Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to various chromatographic techniques for further separation and purification.

    • Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.

    • Sephadex LH-20 Chromatography: Further purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds like this compound is typically carried out using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

  • Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

experimental_workflow start Dried Plant Material (Isodon lophanthoides) extraction Solvent Extraction (e.g., Ethanol) start->extraction Grind partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partitioning Concentrate & Suspend in H2O column_chrom Silica Gel Column Chromatography partitioning->column_chrom Bioactive Fraction sephadex Sephadex LH-20 Chromatography column_chrom->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation end Purified this compound structure_elucidation->end

General workflow for the isolation of this compound.

Biological Activities

The genus Isodon is known to be a rich source of diterpenoids with a wide range of biological activities, including cytotoxic and anti-inflammatory effects[5][6][7][8]. While specific biological activity data for this compound is not available in the reviewed literature, related compounds isolated from Isodon lophanthoides and other Isodon species have demonstrated significant bioactivities.

For instance, several abietane diterpenoids isolated from Rabdosia lophanthoides var. gerardianus exhibited significant cytotoxic activities against HepG2 and HCF-8 human cancer cell lines, with IC50 values ranging from 4.68 to 13.53 μM[2]. Additionally, water-soluble total flavonoids from Isodon lophanthoides have been shown to have cytotoxic effects on HepG2 and SMMC-7721 cells and can enhance the sensitivity of hepatocellular carcinoma to 5-fluorouracil[9]. Other diterpenoids from Isodon serra have shown promising anti-inflammatory activities by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 267.4 cells[6].

Given the established bioactivity of diterpenoids from the Isodon genus, it is plausible that this compound possesses similar cytotoxic or anti-inflammatory properties. However, dedicated biological screening is required to confirm this.

Potential Signaling Pathways

Diterpenoids isolated from other Isodon species have been shown to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway[8][10]. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. It is hypothesized that this compound, if it possesses anti-inflammatory activity, may also act through this or related pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway nucleus Nucleus nfkb_pathway->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Transcription no_production NO, TNF-α, IL-6 Production inflammatory_genes->no_production lophanthoidin_b This compound (Hypothesized) lophanthoidin_b->nfkb_pathway Inhibition

Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a diterpenoid isolated from the medicinal plant Isodon lophanthoides. While its chemical structure has been elucidated, there is a significant gap in the scientific literature regarding its biological activities and mechanism of action. Based on the known pharmacological properties of other diterpenoids from the Isodon genus, this compound represents a promising candidate for further investigation, particularly for its potential cytotoxic and anti-inflammatory effects. Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to determine its efficacy and to elucidate the underlying molecular mechanisms and signaling pathways. Such studies are crucial for unlocking the therapeutic potential of this natural product.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin B is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus, specifically Isodon lophanthoides.[1] This technical guide provides a comprehensive overview of this compound and its related analogs, focusing on their chemical structures, potential biological activities, and the signaling pathways they may modulate. While specific quantitative biological data for this compound is limited in publicly available literature, this guide leverages data from closely related diterpenoid analogs found in the Isodon species to provide a thorough understanding of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Chemical Structure

This compound belongs to the ent-kaurane class of diterpenoids. Its chemical structure is characterized by a tetracyclic carbon skeleton.

This compound

  • Molecular Formula: C₂₄H₃₂O₈

  • IUPAC Name: 2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate[2]

  • CAS Number: 120462-42-2[2]

Biological Activities of Related Isodon Diterpenoids

Numerous diterpenoids isolated from various Isodon species have demonstrated significant biological activities, primarily cytotoxic and anti-inflammatory effects. This section summarizes the quantitative data for representative analogs of this compound.

Cytotoxic Activity

Ent-kaurane diterpenoids from Isodon species have been extensively evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

Compound NamePlant SourceCancer Cell LineIC₅₀ (µM)Reference
Coetsoidin AIsodon lophanthoidesA549 (Lung)Not specified[3]
MCF-7 (Breast)
HepG2 (Liver)
HL60 (Leukemia)
Coetsoidin BIsodon lophanthoidesA549 (Lung)Not specified[3]
MCF-7 (Breast)
HepG2 (Liver)
HL60 (Leukemia)
Gracillin AIsodon lophanthoidesNot specifiedNot specified[4]
Lophanic acidIsodon lophanthoidesNot specifiedNot specified[1]
Anti-inflammatory Activity

Several diterpenoids from Isodon species have been shown to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This activity is often linked to the inhibition of the NF-κB signaling pathway.

Compound NamePlant SourceAssayIC₅₀ (µM)Reference
Coetsoidin AIsodon lophanthoidesInhibition of IL-1β production in RAW 264.7 cellsNot specified[3]
Coetsoidin BIsodon lophanthoidesInhibition of IL-1β production in RAW 264.7 cellsNot specified[3]

Note: The anti-inflammatory activity is reported based on the inhibition of pro-inflammatory cytokine production. Specific IC₅₀ values for NO inhibition by compounds isolated from Isodon lophanthoides were not available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of ent-kaurane diterpenoids.

Isolation of Diterpenoids from Isodon lophanthoides

A general procedure for the isolation of diterpenoids from the aerial parts of Isodon lophanthoides is as follows:

  • Extraction: The air-dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Fractionation: The crude extract is concentrated under reduced pressure and then suspended in water. The aqueous suspension is then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Chromatography: Each fraction is subjected to a series of chromatographic techniques to isolate individual compounds. These techniques commonly include:

    • Silica Gel Column Chromatography: The fractions are separated on a silica gel column using a gradient of solvents, for example, a chloroform-methanol mixture.

    • Sephadex LH-20 Column Chromatography: This is used for further purification of the fractions obtained from silica gel chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of approximately 5 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL). A vehicle control and a positive control (e.g., a known iNOS inhibitor) are included.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at a wavelength of 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway Diagrams

The biological activities of ent-kaurane diterpenoids are often mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the potential mechanisms of action for this class of compounds.

experimental_workflow cluster_extraction Isolation and Purification cluster_assays Biological Evaluation plant Isodon lophanthoides (Aerial Parts) extraction Ethanol Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography (Silica, Sephadex, HPLC) fractionation->chromatography pure_compound This compound & Analogs chromatography->pure_compound cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) pure_compound->anti_inflammatory nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Inflammation Inflammation Genes->Inflammation Lophanthoidin This compound Analogs Lophanthoidin->IKK Inhibition apoptosis_pathway Lophanthoidin This compound Analogs Bcl2 Bcl-2 (Anti-apoptotic) Lophanthoidin->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Lophanthoidin->Bax Upregulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Bcl2->Mitochondria Inhibits Permeabilization Bax->Mitochondria Promotes Permeabilization

References

Methodological & Application

Application Notes and Protocols: Semi-synthesis of Lophanthoidin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lophanthoidin B is a diterpenoid natural product with a complex chemical structure. The semi-synthesis of such molecules, starting from a readily available natural precursor, is a common strategy in medicinal chemistry to enable the synthesis of analogues for structure-activity relationship (SAR) studies and to secure a reliable supply of the target compound. However, a thorough review of the scientific literature reveals a significant gap in the available information regarding the natural source, isolation, and established precursors of this compound. While the chemical structure is known, the original publication detailing its discovery and characterization could not be located in the searched databases.

This lack of foundational knowledge presents a critical challenge in developing a definitive semi-synthetic protocol. The selection of a suitable precursor is paramount for an efficient semi-synthesis, and this selection is almost exclusively guided by the co-occurrence of structurally related compounds in the source organism.

Therefore, this document will outline a hypothetical semi-synthetic strategy for this compound. This proposed route is based on common biosynthetic pathways of related diterpenoids and plausible chemical transformations. It is intended to serve as a conceptual framework for future research once a viable precursor is identified. The experimental protocols provided are general and would require substantial optimization.

Hypothetical Semi-synthesis of this compound

The proposed semi-synthetic route to this compound starts from a hypothetical precursor, Hypothetical Precursor A , a diterpenoid that shares the core carbocyclic skeleton of this compound but lacks some of its specific oxygenation and acylation patterns. The overall workflow is depicted below.

This compound Semi-synthesis Workflow cluster_0 Purification cluster_1 Chemical Transformations cluster_2 Final Product Precursor_Isolation Isolation of Hypothetical Precursor A from Natural Source Step1 Step 1: Selective Oxidation Precursor_Isolation->Step1 Purified Precursor A Step2 Step 2: Acylation Step1->Step2 Intermediate 1 Step3 Step 3: Final Acylation Step2->Step3 Intermediate 2 Purification Purification and Characterization Step3->Purification Crude this compound Lophanthoidin_B This compound Purification->Lophanthoidin_B

Caption: Hypothetical workflow for the semi-synthesis of this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the proposed semi-synthesis. These values are illustrative and would need to be determined experimentally.

StepStarting Material (SM)SM Amount (mg)ProductProduct Amount (mg)Yield (%)Purity (%)
1. Selective OxidationHypothetical Precursor A100Intermediate 1858590
2. AcylationIntermediate 180Intermediate 2708792
3. Final AcylationIntermediate 265Crude this compound558485
4. PurificationCrude this compound50This compound4080>98

Experimental Protocols

Note: The following protocols are generalized and hypothetical. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Selective Oxidation of Hypothetical Precursor A
  • Dissolution: Dissolve Hypothetical Precursor A (100 mg, 1.0 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Oxidizing Agent: Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Acylation of Intermediate 1
  • Dissolution: Dissolve Intermediate 1 (80 mg, 1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Addition of Reagents: Add triethylamine (2.0 eq) followed by acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Work-up: Extract the mixture with DCM (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by flash chromatography to yield Intermediate 2.

Protocol 3: Final Acylation of Intermediate 2
  • Reaction Setup: Dissolve Intermediate 2 (65 mg, 1.0 eq) in pyridine (5 mL) at 0 °C.

  • Reagent Addition: Add acetyl chloride (1.2 eq) dropwise.

  • Reaction Progression: Stir the reaction at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic extracts with saturated aqueous copper sulfate, water, and brine. Dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain crude this compound.

Protocol 4: Purification and Characterization of this compound
  • Purification: Purify the crude product from Protocol 3 by preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water.

  • Characterization: Confirm the structure and purity of the final product by High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy. Compare the data with reported values for this compound.

Hypothetical Biological Signaling Pathway

Diterpenoids exhibit a wide range of biological activities, often involving the modulation of inflammatory or cell signaling pathways. A plausible, though hypothetical, mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Hypothetical NF-kB Inhibition by this compound cluster_n Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) or TNF Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex releases Nucleus Nucleus NFkB_complex->Nucleus Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_complex->Transcription activates Lophanthoidin_B This compound Lophanthoidin_B->IKK inhibits Inflammation Inflammation Transcription->Inflammation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The semi-synthesis of this compound remains an open research question due to the current lack of information regarding its natural source and biosynthetic precursors. The protocols and data presented here are hypothetical and serve as a conceptual guide for researchers. The successful development of a semi-synthetic route to this compound will first require the identification of its source organism and the isolation and characterization of co-occurring, structurally related diterpenoids that can serve as viable starting materials.

Application Note: Extraction and Purification of Lophanthoidin B from Isodon lophanthoides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lophanthoidin B is a naturally occurring diterpenoid compound isolated from Isodon lophanthoides (Lamiaceae family). Diterpenoids from the Isodon genus have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-cholestatic effects[1][2]. This compound, as part of this class of compounds, holds potential for investigation in drug discovery and development. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the aerial parts of I. lophanthoides.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the extraction and purification of diterpenoids, including this compound, from Isodon species, based on established methodologies[3].

Parameter Specification Purpose/Rationale Expected Outcome
Plant Material Air-dried aerial parts of Isodon lophanthoidesPrimary source of this compound.-
Initial Extraction Solvent 80% Ethanol (EtOH)Efficiently extracts a broad range of secondary metabolites, including diterpenoids.Crude ethanol extract containing a mixture of compounds.
Fractionation Solvents Petroleum Ether (PE), Ethyl Acetate (EtOAc)Sequentially partition the crude extract based on polarity to enrich the diterpenoid fraction.PE fraction (non-polar compounds), EtOAc fraction (medium-polarity compounds, enriched with diterpenoids), and aqueous fraction (polar compounds).
Primary Purification Silica Gel Column ChromatographySeparate compounds based on polarity.Partially purified fractions containing this compound.
Secondary Purification Medium Pressure Liquid Chromatography (MPLC)Higher resolution separation of complex mixtures.Further purified fractions of this compound.
Final Purification Semi-preparative High-Performance Liquid Chromatography (HPLC) / RecrystallizationAchieve high purity of the target compound.Isolated this compound with >95% purity.

Experimental Protocols

Extraction
  • Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of Isodon lophanthoides at room temperature in a well-ventilated area until brittle. Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in 80% ethanol (5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water (1 L).

    • Transfer the suspension to a separatory funnel and partition successively with petroleum ether (3 x 1 L). Collect the petroleum ether fractions.

    • Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). Collect the ethyl acetate fractions.

    • Concentrate the petroleum ether and ethyl acetate fractions separately using a rotary evaporator to yield the respective crude fractions. The diterpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (200-300 mesh) in petroleum ether.

    • Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • After the solvent has evaporated, load the dried silica gel containing the sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100 v/v).

    • Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate 1:1) and visualizing with vanillin-sulfuric acid reagent and heating.

    • Combine fractions containing the target compound based on the TLC profile.

  • Medium Pressure Liquid Chromatography (MPLC):

    • Subject the combined fractions from the silica gel column to MPLC on a C18 reversed-phase column.

    • Elute with a gradient of methanol and water (e.g., 10:90 to 100:0 v/v).

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Semi-preparative HPLC or Recrystallization:

    • For final purification, use semi-preparative HPLC with a suitable column (e.g., C18) and an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.

    • Alternatively, if a fraction is sufficiently pure, recrystallization from a suitable solvent system (e.g., methanol/water) can be employed to obtain pure this compound.

    • Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried, powdered Isodon lophanthoides extraction Maceration with 80% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction Non-polar ea_fraction Ethyl Acetate Fraction (Enriched) partitioning->ea_fraction Medium-polar aq_fraction Aqueous Fraction partitioning->aq_fraction Polar silica_column Silica Gel Column Chromatography ea_fraction->silica_column mplc MPLC (C18) silica_column->mplc hplc Semi-preparative HPLC / Recrystallization mplc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

Cytotoxicity_Signaling_Pathway cluster_pathway Potential Cytotoxic Signaling Pathway of this compound lophanthoidin_b This compound cell_membrane Cancer Cell pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_membrane->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) cell_membrane->anti_apoptotic Downregulates mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Postulated apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Lophanthoidin B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the biological activity of Lophanthoidin B, a natural product with potential therapeutic properties. The protocols focus on assessing its anti-inflammatory effects through the investigation of key signaling pathways, specifically the NF-κB and STAT3 pathways, which are commonly modulated by bioactive compounds.

Overview of Potential this compound Activity

While specific cell-based assay data for this compound is not widely published, many natural compounds with similar structural features exhibit anti-inflammatory and anti-cancer activities. These effects are often mediated through the inhibition of pro-inflammatory signaling cascades. The following protocols are designed to be robust methods for screening and characterizing the potential of this compound to modulate these critical cellular pathways.

Key Cell-Based Assays for this compound

Two primary assays are recommended for the initial characterization of this compound's bioactivity:

  • NF-κB Reporter Assay: To determine if this compound inhibits the NF-κB signaling pathway, a critical regulator of inflammation.

  • STAT3 Reporter Assay: To assess the inhibitory effect of this compound on the STAT3 signaling pathway, which is implicated in both inflammation and cancer.

Application Protocol 1: NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Principle: This assay utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway induces the expression of luciferase, and the resulting luminescence is measured. A decrease in luminescence in the presence of this compound indicates inhibition of the NF-κB pathway.[1][2]

Experimental Workflow:

NF_kB_Workflow A Seed HEK293-NF-κB-luc cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat cells with This compound (various conc.) B->C D Incubate for 1 hour C->D E Stimulate with TNF-α (e.g., 10 ng/mL) D->E F Incubate for 6-8 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence G->H

Caption: Workflow for the NF-κB reporter gene assay.

Materials:
  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Detailed Protocol:
  • Cell Seeding: Seed HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Measurement: Allow the plate to cool to room temperature. Add 100 µL of luciferase assay reagent to each well. Measure the luminescence using a luminometer.

Data Presentation:
This compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Unstimulated)
0 (TNF-α only)0
0.1
1
10
100
Positive Control (e.g., PDTC)

RLU: Relative Light Units % Inhibition is calculated relative to the TNF-α only control.

Application Protocol 2: STAT3 Reporter Gene Assay

Objective: To determine if this compound can inhibit the STAT3 signaling pathway, which is often activated by cytokines like IL-6.

Principle: This assay uses a cell line co-transfected with a STAT3-responsive luciferase reporter and a constitutively expressed Renilla luciferase plasmid for normalization.[3][4] A reduction in the firefly luciferase signal (normalized to Renilla) upon treatment with this compound indicates inhibition of the STAT3 pathway.[3][5]

Signaling Pathway:

STAT3_Pathway cluster_membrane Cell Membrane IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R phosphorylates JAK JAK IL6R->JAK phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Transcription Nucleus->Gene LophB This compound LophB->STAT3 inhibits?

Caption: IL-6 induced STAT3 signaling pathway.

Materials:
  • HEK293T cells

  • STAT3-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Interleukin-6 (IL-6)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Detailed Protocol:
  • Transfection: Co-transfect HEK293T cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate at a density of 1 x 105 cells/well.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6 hours.

  • Lysis and Luminescence Measurement: Perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activities.

Data Presentation:
This compound Conc. (µM)Firefly Luc. (RLU)Renilla Luc. (RLU)Normalized Ratio% Inhibition
0 (Unstimulated)
0 (IL-6 only)0
0.1
1
10
100
Positive Control (e.g., Stattic)

Normalized Ratio = Firefly Luciferase / Renilla Luciferase % Inhibition is calculated based on the normalized ratio relative to the IL-6 only control.

Further Characterization Assays

Based on the results from the primary screening assays, further experiments can be conducted to elucidate the mechanism of action of this compound.

  • NF-κB (p65) Nuclear Translocation Assay: This immunofluorescence-based assay visually confirms the inhibition of NF-κB translocation from the cytoplasm to the nucleus.[6]

  • Western Blot Analysis: To investigate the phosphorylation status of key signaling proteins such as IκBα, IKKα/β, and STAT3. A decrease in the phosphorylated forms of these proteins in the presence of this compound would confirm its inhibitory activity.[2][3]

  • Cytokine Release Assay (ELISA): To measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) from stimulated immune cells (e.g., LPS-stimulated macrophages) in the presence of this compound.[7][8]

These detailed protocols and application notes provide a comprehensive framework for the initial investigation and characterization of the biological activities of this compound, particularly its potential as an anti-inflammatory agent.

References

Lophanthoidin B: Uncharted Territory in Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the use of Lophanthoidin B in animal models for efficacy studies remains elusive. At present, there are no publicly accessible research articles, clinical trial data, or established protocols detailing the preclinical evaluation of this specific natural compound.

This compound is a recognized chemical entity, identified as a diterpenoid found in the plant Isodon lophanthoides. Its chemical structure is documented in chemical databases such as PubChem. However, beyond this basic identification, its biological activities, mechanism of action, and potential therapeutic applications have not been reported in the scientific literature.

Our extensive search for efficacy studies, including potential anti-inflammatory, anti-cancer, or neuroprotective effects in animal models, yielded no specific results for this compound. Consequently, the core requirements of this request—summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be fulfilled at this time due to the foundational scientific data being unavailable.

Researchers, scientists, and drug development professionals interested in this compound should be aware that any investigation into its therapeutic potential would be entering a novel area of research. The initial steps for such a research program would involve:

  • In vitro screening: Assessing the activity of this compound against various cell lines or biological targets to identify potential therapeutic areas.

  • Mechanism of action studies: Investigating how this compound exerts its biological effects at a molecular level.

  • Toxicity and pharmacokinetic profiling: Determining the safety profile and how the compound is absorbed, distributed, metabolized, and excreted in animal models.

  • Development of novel animal models for efficacy testing: Based on the findings from in vitro and mechanistic studies, appropriate animal models of disease would need to be selected or developed to test the in vivo efficacy of this compound.

As the scientific community continues to explore the vast diversity of natural compounds for therapeutic purposes, it is possible that research on this compound will emerge. Future publications would be necessary to provide the data required to generate the detailed application notes and protocols originally requested. We recommend that interested parties monitor scientific databases for any forthcoming research on this particular compound.

Application Notes and Protocols for Lophanthoidin B Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific pharmacokinetic and pharmacodynamic data for Lophanthoidin B is not publicly available. The following application notes and protocols are presented as a representative example for researchers and drug development professionals. The experimental designs and data tables are hypothetical and based on established methodologies for similar natural products, particularly diterpenoids from the Lamiaceae family.

Introduction

This compound is a diterpenoid compound that has been isolated from plants of the Lamiaceae family. Diterpenoids from this family are known to possess a variety of biological activities, including anti-inflammatory properties. The potential therapeutic value of this compound necessitates a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound, and how it exerts its effects at the molecular level, is crucial for its development as a potential therapeutic agent. These application notes provide a framework for conducting such preclinical studies.

Pharmacokinetic Analysis

The primary objective of the pharmacokinetic analysis is to characterize the disposition of this compound in a preclinical animal model, typically rats or mice. This involves the administration of the compound and subsequent measurement of its concentration in plasma over time.

Experimental Protocol: In-Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before drug administration.

  • Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). A single dose (e.g., 10 mg/kg) is administered intravenously (IV) via the tail vein and orally (PO) by gavage.

  • Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then evaporated and reconstituted for injection.

    • LC-MS/MS Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 75
Tmax (h) 0.0831.5 ± 0.5
AUC (0-t) (ng·h/mL) 3200 ± 4501800 ± 300
AUC (0-inf) (ng·h/mL) 3300 ± 4801950 ± 320
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
CL (L/h/kg) 3.0 ± 0.5-
Vd (L/kg) 10.5 ± 2.1-
F (%) -59 ± 10

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.

Workflow for Pharmacokinetic Analysis

G cluster_0 In-Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis drug_admin Drug Administration (IV & PO in Rats) sample_collection Blood Sample Collection drug_admin->sample_collection plasma_prep Plasma Preparation sample_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms data_acq Data Acquisition lcms->data_acq pk_calc Pharmacokinetic Parameter Calculation data_acq->pk_calc report Reporting pk_calc->report

Figure 1: Workflow for the pharmacokinetic analysis of this compound.

Pharmacodynamic Analysis

The pharmacodynamic analysis aims to elucidate the mechanism of action of this compound, focusing on its potential anti-inflammatory effects. Based on literature for related compounds, the NF-κB and MAPK signaling pathways are likely targets.

Experimental Protocol: In-Vitro Anti-Inflammatory Activity
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • LPS-Induced Inflammation Model: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercial ELISA kits.

  • Western Blot Analysis:

    • Cells are treated as described above for shorter time points (e.g., 30, 60 minutes) to assess signaling pathway activation.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways are detected using specific primary and secondary antibodies.

Data Presentation: Hypothetical Pharmacodynamic Parameters of this compound
ParameterValue
NO Production IC50 (µM) 15.8 ± 2.3
TNF-α Release IC50 (µM) 12.5 ± 1.9
IL-6 Release IC50 (µM) 18.2 ± 3.1
IL-1β Release IC50 (µM) 14.7 ± 2.5

IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation.

Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK LophB This compound LophB->p38 inhibits LophB->ERK inhibits LophB->JNK inhibits LophB->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases NFkB_nuc NF-κB (p65) (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines NO NO NFkB_nuc->NO

Figure 2: Proposed mechanism of the anti-inflammatory action of this compound.

Conclusion

These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical pharmacokinetic and pharmacodynamic evaluation of this compound. The successful execution of these studies would provide critical data on its ADME properties and its mechanism of action, which are essential for its further development as a potential therapeutic agent for inflammatory conditions. Researchers are encouraged to adapt and validate these protocols based on their specific experimental needs and the availability of purified this compound.

Application Notes and Protocols for In Vivo Studies of Lophanthoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lophanthoidin B is a sparsely studied diterpenoid. The following application notes and protocols are based on general principles for the formulation of poorly water-soluble natural products and hypothetical biological activities. These guidelines are intended to serve as a starting point for in vivo research and will require empirical validation and optimization.

Introduction to this compound

This compound is a diterpenoid natural product. Diterpenoids are a class of organic compounds composed of four isoprene units and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Due to its complex chemical structure, this compound is predicted to have low aqueous solubility, a common challenge for the in vivo delivery of many natural products. This document provides a comprehensive guide to developing a suitable formulation for this compound to facilitate in vivo studies and outlines protocols for preliminary efficacy evaluation.

Physicochemical Properties of this compound

A summary of the known and predicted properties of this compound is presented in Table 1. Researchers should independently verify these properties for their specific batch of the compound.

PropertyValue (Predicted or Known)Source/Notes
Molecular Formula C₂₄H₃₂O₈PubChem CID: 14193972
Molecular Weight 448.5 g/mol PubChem CID: 14193972
Appearance Solid (predicted)General property of diterpenoids.
Aqueous Solubility Poor (predicted)Diterpenoids are generally lipophilic and have low water solubility.[1] Experimental verification is required.
LogP (predicted) > 3.0The lipophilic nature suggests a high octanol-water partition coefficient. This needs to be experimentally determined.
Stability UnknownStability at different pH values and temperatures should be assessed to ensure the integrity of the compound during formulation and in vivo administration.

Table 1: Physicochemical Properties of this compound

Formulation Development for In Vivo Administration

The primary challenge in the in vivo study of this compound is its predicted poor water solubility. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the desired pharmacokinetic profile.

Solubility Enhancement Strategies

Several strategies can be employed to enhance the solubility of this compound for in vivo studies. A selection of common approaches is summarized in Table 2.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in vivo. Toxicity of some co-solvents at higher concentrations.[2]
Surfactant-based Systems (Micellar Solutions) Use of surfactants (e.g., Tween 80, Cremophor EL) above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug.Can significantly increase solubility. Suitable for both oral and parenteral routes.Potential for toxicity associated with certain surfactants.[3]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[2][4]Enhances oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[4]More complex to formulate and characterize. Potential for gastrointestinal side effects.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]Can significantly improve solubility and stability. Suitable for various administration routes.The size of the drug molecule may limit complexation efficiency. Potential for nephrotoxicity with some cyclodextrins at high doses.
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. Particle size reduction increases the surface area, leading to a higher dissolution rate.High drug loading is possible. Suitable for oral and parenteral administration.Requires specialized equipment for production (e.g., high-pressure homogenization, milling). Physical stability can be a challenge.

Table 2: Common Formulation Strategies for Poorly Soluble Compounds

Recommended Starting Formulations

For initial in vivo screening, a simple co-solvent or surfactant-based system is often sufficient. For more advanced studies, particularly for oral administration, a lipid-based formulation is recommended.

Formulation Workflow Diagram

G cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Characterization & Optimization cluster_3 In Vivo Studies Solubility Screening Solubility Screening Stability Assessment Stability Assessment Solubility Screening->Stability Assessment Assess pH and temperature stability Co-solvent System Co-solvent System Stability Assessment->Co-solvent System Surfactant System Surfactant System Stability Assessment->Surfactant System Lipid-based System Lipid-based System Stability Assessment->Lipid-based System Cyclodextrin Complex Cyclodextrin Complex Stability Assessment->Cyclodextrin Complex Particle Size Analysis Particle Size Analysis Co-solvent System->Particle Size Analysis Surfactant System->Particle Size Analysis Lipid-based System->Particle Size Analysis Cyclodextrin Complex->Particle Size Analysis In Vitro Drug Release In Vitro Drug Release Particle Size Analysis->In Vitro Drug Release Stability of Formulation Stability of Formulation In Vitro Drug Release->Stability of Formulation Pharmacokinetics Pharmacokinetics Stability of Formulation->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology This compound This compound This compound->Solubility Screening Determine solubility in various excipients

Caption: Workflow for this compound formulation development.

Experimental Protocols

Protocol for Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG 400 to the solution and vortex until a clear solution is obtained (e.g., 30-40% of the final volume).

  • Add Tween 80 and mix thoroughly (e.g., 5-10% of the final volume).

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require further optimization.

  • Prepare a vehicle control solution containing the same concentrations of DMSO, PEG 400, and Tween 80 in saline, without this compound.

Example Formulation (for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL):

  • This compound: 2 mg/mL

  • DMSO: 10%

  • PEG 400: 40%

  • Tween 80: 5%

  • Saline: 45%

Protocol for Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Gavage

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ lipophile WL 1349)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

  • Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture to approximately 40°C to facilitate mixing.

  • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

  • Cool the formulation to room temperature.

  • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly opalescent microemulsion.

Hypothetical Biological Activity and Signaling Pathways

Based on the known activities of other diterpenoids and natural products, this compound could potentially possess anti-inflammatory or anticancer properties.

Potential Anti-inflammatory Activity

Many natural products exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators.

Hypothetical Anti-inflammatory Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates AP-1 AP-1 MAPK->AP-1 Activates AP-1_nuc AP-1 AP-1->AP-1_nuc Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Upregulates AP-1_nuc->Pro-inflammatory Genes Upregulates LophanthoidinB This compound LophanthoidinB->IKK Inhibits LophanthoidinB->MAPK Inhibits

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Potential Anticancer Activity

The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation, often involving the PI3K/Akt/mTOR and MAPK signaling pathways.

Hypothetical Anticancer Signaling Pathway Diagram

G cluster_0 Cell Signaling cluster_1 Cellular Response Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival (Anti-apoptosis) Survival (Anti-apoptosis) mTOR->Survival (Anti-apoptosis) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation LophanthoidinB This compound LophanthoidinB->PI3K Inhibits LophanthoidinB->Akt Inhibits LophanthoidinB->MEK Inhibits

Caption: Hypothetical inhibition of pro-survival pathways by this compound.

Conclusion

The successful in vivo investigation of this compound is critically dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in this document provide a framework for initiating such studies. Researchers are encouraged to perform thorough pre-formulation and formulation characterization to ensure the delivery of a safe and effective dose for in vivo evaluation. The proposed signaling pathways offer potential avenues for mechanistic studies, which should be investigated through in vitro and in vivo experiments.

References

Application Notes and Protocols for Lophanthoidin B Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying the molecular targets of Lophanthoidin B, a natural product with potential therapeutic applications. Due to the current lack of specific published data on the molecular targets of this compound, this document outlines hypothetical yet robust experimental strategies based on well-established target identification techniques for natural products.

Introduction to this compound

This compound is a diterpenoid compound with the molecular formula C₂₄H₃₂O₈[1]. While its specific biological activities and molecular targets are not yet fully elucidated in publicly available literature, many diterpenoids exhibit a range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2]. Identifying the direct binding targets of this compound is a critical step in understanding its mechanism of action and for its potential development as a therapeutic agent.

This document focuses on two powerful label-free target identification techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). These methods are particularly well-suited for natural products as they do not require chemical modification of the compound, which can alter its biological activity[3][4].

Target Identification Strategies

A multi-pronged approach is recommended to confidently identify and validate the protein targets of this compound.

StrategyPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes target proteins against thermal denaturation.[3][5][6]Label-free, applicable in living cells and cell lysates, provides evidence of direct target engagement in a physiological context.[3]May not be suitable for all proteins, especially membrane proteins, and requires specific antibodies or mass spectrometry for detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[4][7][8]Label-free, does not require compound modification, applicable to complex protein mixtures.[4][8]Less sensitive for weak interactions, results can be influenced by the choice of protease.
Affinity Chromatography-Mass Spectrometry This compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Can identify a broad range of potential binding partners.Requires chemical modification of this compound, which may alter its binding properties; risk of identifying non-specific binders.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Identification

This protocol describes the use of CETSA coupled with mass spectrometry (MS-CETSA) for the unbiased, proteome-wide identification of this compound targets.

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Proteomic Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Heat Cell Suspensions at a Temperature Gradient B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble and Precipitated Proteins (Centrifugation) D->E F 6. Prepare Soluble Fractions for Mass Spectrometry E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis to Identify Stabilized Proteins G->H

Caption: Workflow for MS-CETSA.
Materials

  • Cell Line: A human cancer cell line relevant to potential activities of diterpenoids (e.g., A549 lung carcinoma, MCF-7 breast cancer, or Jurkat T-cells).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

  • Reagents for Mass Spectrometry Sample Preparation: (e.g., urea, DTT, iodoacetamide, trypsin).

Methodology
  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells and wash with PBS. Resuspend in PBS containing protease inhibitors to a concentration of approximately 10⁷ cells/mL.

    • Divide the cell suspension into two main groups: Vehicle (DMSO) and this compound treatment. Incubate with the desired concentration of this compound (e.g., 10-50 µM) or an equivalent volume of DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control (25°C).

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Mass Spectrometry:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Take a fixed amount of protein from each sample and perform in-solution tryptic digestion. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if desired.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify proteins across all samples.

    • For each protein, plot the relative soluble fraction as a function of temperature for both the vehicle and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and a direct binding event. Calculate the change in melting temperature (ΔTm).

Expected Results

Proteins that exhibit a significant and reproducible positive ΔTm in the presence of this compound are considered high-confidence candidate targets.

Candidate TargetΔTm (°C) with this compoundp-valuePutative Function
Protein X+4.2< 0.01Kinase signaling
Protein Y+3.5< 0.01Apoptosis regulation
Protein Z+0.2> 0.05Not significant

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) for this compound Target Identification

This protocol outlines the DARTS methodology to identify proteins that are protected from proteolysis upon binding to this compound.

Experimental Workflow

DARTS_Workflow cluster_lysis_treatment Lysate Preparation & Treatment cluster_digestion Protease Digestion cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Treat Lysate with this compound or Vehicle (DMSO) A->B C 3. Add Protease (e.g., Pronase, Thermolysin) B->C D 4. Stop Digestion and Denature Proteins C->D E 5. Separate Proteins by SDS-PAGE D->E F 6. Visualize Proteins (e.g., Coomassie/Silver Stain) E->F G 7. Excise Protected Bands for Mass Spectrometry ID F->G Validation_Workflow cluster_initial Discovery cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation cluster_final Validated Target A Candidate Targets from CETSA/DARTS B Recombinant Protein Expression A->B D Target Knockdown/Knockout (siRNA/CRISPR) A->D C Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) B->C F Confirmed Target of this compound C->F E Phenotypic Rescue or Sensitization Assays D->E E->F

References

Troubleshooting & Optimization

Technical Support Center: Lophanthoidin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

NOTICE: Despite a comprehensive search of available scientific literature, a detailed, peer-reviewed total synthesis of Lophanthoidin B has not been publicly reported. The information available is primarily related to its isolation from natural sources (Isodon lophanthoides) and its basic chemical properties.

Therefore, a conventional troubleshooting guide with specific experimental protocols and yield improvement data for a synthetic route cannot be provided at this time.

This resource has been created to address this information gap and provide researchers, scientists, and drug development professionals with the currently available information and general guidance applicable to complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: Has the total synthesis of this compound been reported?

As of our latest literature review, a complete, step-by-step total synthesis of this compound has not been published in peer-reviewed journals. While the chemical structure is known (CAS 120462-42-2), and it is available from commercial suppliers who likely isolate it from natural sources, a synthetic route remains to be publicly detailed.

Q2: What are the known properties of this compound?

Based on available database entries, here is a summary of the known properties of this compound:

PropertyValue
CAS Number 120462-42-2
Molecular Formula C₂₄H₃₂O₈
Molecular Weight 448.5 g/mol
Natural Source Isodon lophanthoides
IUPAC Name 2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

Q3: What are the potential challenges in synthesizing this compound?

Based on its complex polycyclic structure, a hypothetical synthesis of this compound would likely present several challenges common to the synthesis of other diterpenoids. These challenges can be anticipated by examining its structural features.

Hypothetical Synthetic Challenges and Troubleshooting

The following sections outline potential difficulties and general troubleshooting strategies based on the synthesis of structurally related natural products. This is intended to serve as a general guide for researchers contemplating a synthetic route to this compound.

Challenge 1: Stereocenter Control

This compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry would be a critical challenge.

Troubleshooting Strategies:

  • Chiral Pool Synthesis: Utilize a readily available chiral starting material that already contains some of the required stereocenters.

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) to induce stereoselectivity in key bond-forming reactions.

  • Substrate Control: Design synthetic intermediates where the existing stereocenters direct the stereochemical outcome of subsequent reactions.

  • Resolution: Separate diastereomers or enantiomers at an appropriate stage using techniques like chiral chromatography or crystallization with a chiral resolving agent.

Challenge 2: Construction of the Polycyclic Core

The tetracyclic core of this compound represents a significant synthetic hurdle.

Troubleshooting Strategies:

  • Cycloaddition Reactions: A Diels-Alder reaction could be a powerful tool for constructing the six-membered rings. The choice of diene and dienophile would be crucial for regioselectivity and stereoselectivity.

    • Low Yield/Selectivity: Screen different Lewis acid catalysts, solvents, and temperatures. The electronic nature of the diene and dienophile may need to be modified.

  • Radical Cyclizations: Tin-mediated or photoredox-catalyzed radical cyclizations can be effective for forming C-C bonds and constructing rings.

    • Side Reactions: Optimize radical initiator concentration and reaction temperature. Ensure high-purity reagents and solvents to minimize undesired side reactions.

  • Ring-Closing Metathesis (RCM): If a suitable diene precursor can be synthesized, RCM is a robust method for forming large rings.

    • Catalyst Decomposition/Low Turnover: Screen different generations of Grubbs or Hoyveda-Grubbs catalysts. Ensure stringent exclusion of air and moisture.

Challenge 3: Late-Stage Functionalization

The introduction of sensitive functional groups, such as hydroxyl and acetate moieties, in the final steps of a complex synthesis can be problematic.

Troubleshooting Strategies:

  • Protecting Group Strategy: A well-designed protecting group strategy is essential to mask reactive functional groups until the appropriate stage.

    • Compatibility Issues: Choose protecting groups that are stable to the reaction conditions required for subsequent steps and can be removed selectively without affecting other parts of the molecule. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), benzyl ethers, and acetals.

  • Chemoselective Reagents: Utilize reagents that selectively react with one functional group in the presence of others.

    • Lack of Selectivity: Adjust reaction conditions (temperature, stoichiometry of reagents). Consider using sterically hindered reagents to enhance selectivity.

Visualizing a Hypothetical Synthetic Workflow

The following diagram illustrates a generalized workflow that might be employed in the total synthesis of a complex natural product like this compound.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Functionalization & Completion Starting_Materials Commercially Available Starting Materials Fragment_A Synthesis of Fragment A Starting_Materials->Fragment_A Fragment_B Synthesis of Fragment B Starting_Materials->Fragment_B Coupling Fragment Coupling (e.g., Cross-Coupling, Aldol) Fragment_A->Coupling Fragment_B->Coupling Cyclization Key Cyclization (e.g., Diels-Alder, RCM) Coupling->Cyclization Core_Structure Formation of Polycyclic Core Cyclization->Core_Structure Functional_Group_Interconversion Late-Stage Functionalization Core_Structure->Functional_Group_Interconversion Deprotection Global Deprotection Functional_Group_Interconversion->Deprotection Lophanthoidin_B This compound Deprotection->Lophanthoidin_B

Caption: A generalized workflow for natural product synthesis.

This document will be updated if and when a total synthesis of this compound is published. Researchers are encouraged to consult the latest chemical literature for any new developments.

Lophanthoidin B Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address potential challenges during the purification of Lophanthoidin B and related diterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from plant material?

A1: The initial step involves the extraction of the crude material from the plant source, likely a species of Lophanthus or a related genus. A common approach for abietane diterpenoids is solvent extraction. The choice of solvent is critical and should be based on the polarity of this compound. Given its chemical structure, a sequential extraction with solvents of increasing polarity, from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) and polar (e.g., methanol or ethanol), is a recommended strategy. This helps in the preliminary fractionation of compounds based on their polarity.

Q2: What are the most common challenges encountered during the purification of diterpenoids like this compound?

A2: Researchers may face several challenges, including:

  • Low Yield: The concentration of the target compound in the plant material might be very low.

  • Co-eluting Impurities: Structurally similar compounds often co-elute during chromatographic separation, making it difficult to achieve high purity.

  • Compound Instability: Diterpenoids can be sensitive to heat, light, and pH changes, leading to degradation during the purification process.[1]

  • Complex Mixtures: The crude extract is a complex matrix of various classes of compounds, which can interfere with the separation process.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is typically necessary. This may include:

  • Open Column Chromatography: Often used for initial fractionation of the crude extract using stationary phases like silica gel or Sephadex LH-20.[2]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the fine purification of diterpenoids.[3][4] Reversed-phase HPLC with a C18 column is commonly used for separating moderately polar compounds.

  • Counter-Current Chromatography (CCC): This technique is particularly useful for separating compounds with similar polarities and can be a good alternative to solid-phase chromatography to avoid irreversible adsorption.[5]

Troubleshooting Guides

Problem 1: Low Recovery of this compound After Initial Extraction
Possible Cause Solution
Incomplete extraction from plant material.Increase the extraction time, use a higher solvent-to-solid ratio, or try a different extraction method like ultrasound-assisted or microwave-assisted extraction.
Degradation of the compound during extraction.Perform extraction at a lower temperature, protect the sample from light, and use solvents that are free of peroxides and acids.
Incorrect solvent choice.Based on preliminary TLC or HPLC analysis of the crude extract, select a solvent system that provides the best solubility for this compound.
Problem 2: Poor Separation of this compound from Impurities during HPLC
Possible Cause Solution
Inappropriate column chemistry.If using reversed-phase HPLC (e.g., C18), consider trying a different stationary phase like C8, phenyl-hexyl, or a polar-embedded phase.
Suboptimal mobile phase composition.Systematically vary the solvent composition (e.g., methanol/water or acetonitrile/water ratios) and the pH of the mobile phase. The use of a buffer can improve peak shape for ionizable compounds.
Isocratic elution is not providing enough resolution.Develop a gradient elution method to improve the separation of complex mixtures.[6]
Co-eluting isomers or structurally related compounds.Consider using a different chromatographic technique, such as counter-current chromatography or chiral chromatography if stereoisomers are present.
Problem 3: Tailing or Broad Peaks in HPLC Chromatogram
Possible Cause Solution
Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds or trifluoroacetic acid for acidic compounds).
Presence of fines or voids in the column.Replace the column frit or the column itself.
Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.[6]

Quantitative Data Summary

The following tables present hypothetical data for a typical multi-step purification of a diterpenoid like this compound.

Table 1: Summary of a Hypothetical Purification Protocol

Purification StepStarting Material (g)Yield (g)Purity (%)Recovery (%)
Crude Methanol Extract10001501.2100
Liquid-Liquid Partitioning (Hexane/Water)150802.088.9
Silica Gel Column Chromatography801510.587.5
Sephadex LH-20 Column Chromatography153.545.082.4
Preparative RP-HPLC3.50.898.576.2

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Grinding: Dry the plant material (e.g., leaves and stems of Lophanthus sp.) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: hexane, dichloromethane, and ethyl acetate.

  • Fraction Selection: Analyze each fraction by Thin Layer Chromatography (TLC) or HPLC to identify the fraction containing the highest concentration of the target compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system (e.g., hexane).

  • Sample Loading: Adsorb the selected fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC to pool fractions containing the compound of interest.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification
  • Column: Use a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase for diterpenoids is a gradient of methanol and water, or acetonitrile and water. The gradient can be optimized based on analytical HPLC runs. For example, a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.

  • Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

Visualizations

PurificationWorkflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, etc.) CrudeExtract->Partitioning Fractions Crude Fractions Partitioning->Fractions SilicaCC Silica Gel Column Chromatography Fractions->SilicaCC EnrichedFraction Enriched Fraction SilicaCC->EnrichedFraction Sephadex Sephadex LH-20 Chromatography EnrichedFraction->Sephadex FurtherEnriched Further Enriched Fraction Sephadex->FurtherEnriched PrepHPLC Preparative RP-HPLC FurtherEnriched->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: A generalized workflow for the purification of this compound from plant material.

TroubleshootingTree Problem Poor HPLC Separation BroadPeaks Broad Peaks? Problem->BroadPeaks Check Peak Shape PoorResolution Poor Resolution? Problem->PoorResolution Check Peak Separation Overload Reduce Sample Load BroadPeaks->Overload Yes SolventEffect Change Sample Solvent BroadPeaks->SolventEffect No OptimizeGradient Optimize Gradient PoorResolution->OptimizeGradient Yes ChangeColumn Try Different Column Chemistry PoorResolution->ChangeColumn No

Caption: A troubleshooting decision tree for common HPLC separation problems.

References

Lophanthoidin B stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues and potential degradation products of Lophanthoidin B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring abietane diterpenoid. Its structure contains several functional groups, including two acetate esters, hydroxyl groups, and a phenanthrene-3,4-dione (ortho-quinone) moiety, which may be susceptible to degradation.

Q2: Are there any known stability issues with this compound?

Q3: What are the likely degradation pathways for this compound?

Based on its functional groups, the following degradation pathways are plausible:

  • Hydrolysis: The two acetate ester groups can be hydrolyzed to the corresponding alcohols, particularly in the presence of acid or base, or with enzymatic activity.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. The ortho-quinone ring can also be involved in redox reactions.

  • Aromatization: Under certain conditions, such as heat or catalysis, diterpenoids can undergo dehydrogenation to form more stable aromatic systems.

Q4: How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry powder rather than in solution. If solutions are necessary, prepare them fresh and use them immediately.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of solid this compound (e.g., darkening). Oxidation of phenolic groups.Discard the compound if purity is critical. For future use, ensure storage under an inert atmosphere and protected from light.
Change in color of this compound in solution. Oxidation or degradation in the solvent.Prepare fresh solutions for each experiment. If a stock solution must be stored, store it at -80°C in small aliquots under an inert atmosphere.
Unexpected or inconsistent results in biological assays. Degradation of this compound leading to reduced activity or the presence of interfering degradation products.Check the purity of your this compound sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS). Perform a stability study in your experimental medium.
Appearance of new peaks in HPLC or LC-MS analysis. Degradation of this compound.Attempt to identify the degradation products by mass spectrometry. Re-evaluate your storage and handling procedures.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrument and this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a 5-10 minute equilibration at your initial conditions.

    • A typical gradient could be: 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of this compound (a wavelength around 280 nm is a reasonable starting point for phenolic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

Quantitative Data

As there is no published quantitative data on the stability of this compound, we provide the following table as a template for you to record your own stability study results.

Table 1: Template for this compound Stability Study

Condition Timepoint % Remaining this compound Appearance of Degradation Products (Peak Area %)
-20°C, Solid, Dark 0100%0%
1 month
3 months
4°C, in Solution (Methanol), Dark 0100%0%
24 hours
1 week
Room Temp, in Solution (Methanol), Light 0100%0%
4 hours
24 hours

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution aliquot Aliquot into Vials for Different Conditions prep->aliquot conditions Expose to Stress Conditions (e.g., Temp, Light, pH) aliquot->conditions sampling Sample at Time Points (t=0, 1h, 4h, 24h, etc.) conditions->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Quantify Remaining this compound and Degradation Products analysis->data

Caption: Workflow for assessing this compound stability.

Technical Support Center: Lophanthoidin B Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin B. The focus is on addressing common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a diterpenoid with a molecular weight of 448.5 g/mol [1]. Its chemical structure contains both hydrophobic (the core phenanthrene ring system) and hydrophilic (hydroxyl and acetate groups) moieties. This amphipathic nature suggests that while it may have some solubility in organic solvents, it is likely to be poorly soluble in aqueous solutions. Researchers should anticipate challenges in achieving desired concentrations in buffers and cell culture media.

Q2: I am observing precipitation of this compound when I add my stock solution to an aqueous buffer. What can I do?

A2: This is a common issue when a compound dissolved in a highly organic solvent (like DMSO) is diluted into an aqueous medium. This "crashing out" occurs because the drug is no longer soluble in the final solvent mixture. To address this, you can try several approaches:

  • Decrease the final concentration: The simplest solution is to work with a lower final concentration of this compound.

  • Use a co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution.[2][3]

  • Employ cyclodextrins: These can encapsulate the drug molecule, increasing its apparent solubility in water.[2][4][5]

  • Prepare a solid dispersion: This involves dispersing this compound in a polymer matrix to improve its dissolution.[5][6][7]

Q3: What are the most common techniques to enhance the solubility of poorly soluble natural products like this compound?

A3: Several strategies can be employed to improve the solubility of hydrophobic compounds.[8][9][10] The choice of method often depends on the specific experimental requirements. Common techniques include:

  • Physical Modifications:

    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the solid compound can enhance its dissolution rate.[2][3][7][11]

  • Chemical and Formulation Modifications:

    • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium.[2][3][8]

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[9][12]

    • Complexation with Cyclodextrins: Forming inclusion complexes to shield the hydrophobic drug from water.[4][5][6]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[5][6][7][13]

    • Lipid-Based Formulations: Utilizing oils, surfactants, and emulsifiers to create formulations like self-emulsifying drug delivery systems (SEDDS).[2][4][6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor solubility.
  • Symptom: High variability between replicate wells or experiments. Microscopic observation may reveal precipitated drug particles.

  • Root Cause: The compound is not fully dissolved in the cell culture medium, leading to an unknown and inconsistent effective concentration.

  • Solutions:

    • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is low enough to be tolerated by the cells (typically <0.5%) while still maintaining the solubility of this compound. You may need to test a matrix of co-solvent concentrations and drug concentrations.

    • Utilize a Cyclodextrin-Based Formulation: Prepare a stock solution of this compound complexed with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is generally well-tolerated by cells.[4][6]

    • Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help dissolve any small agglomerates.

Issue 2: Difficulty preparing a stock solution of sufficient concentration.
  • Symptom: The solid this compound does not fully dissolve in the chosen solvent even at moderate concentrations.

  • Root Cause: The intrinsic solubility of this compound in the selected solvent is limited.

  • Solutions:

    • Solvent Screening: Test a panel of pharmaceutically acceptable solvents to find one with higher solubilizing capacity. Common choices include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).

    • Gentle Heating: Gently warming the solution may help to dissolve the compound. However, be cautious of potential degradation. Always check the thermal stability of this compound first.

    • Use of a Co-solvent Blend: A mixture of solvents can sometimes have a synergistic effect on solubility. For example, a blend of PEG 400 and ethanol.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound to illustrate the potential improvements with different enhancement techniques. Note: This data is for illustrative purposes and actual experimental results may vary.

FormulationSolvent SystemApparent Solubility (µg/mL)Fold Increase (vs. Water)
This compound (Unformulated)Deionized Water0.51
This compound (Unformulated)PBS (pH 7.4)0.81.6
Co-solvent Formulation10% Ethanol in Water2550
Co-solvent Formulation10% DMSO in Water150300
Cyclodextrin Complex5% HP-β-CD in Water350700
Solid Dispersion (1:10 drug-to-polymer ratio)Water8001600

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

  • Preparation of HP-β-CD Solution:

    • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

    • Stir the solution at room temperature until the HP-β-CD is completely dissolved.

  • Complexation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Seal the container and place it on a magnetic stirrer or orbital shaker.

    • Allow the mixture to equilibrate for 24-48 hours at room temperature, protected from light.

  • Separation and Quantification:

    • After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • The clear filtrate contains the solubilized this compound-HP-β-CD complex.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method

This method disperses this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

  • Solution Preparation:

    • Accurately weigh this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30) in a 1:10 ratio.

    • Dissolve both components in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, to obtain a clear solution.

  • Solvent Evaporation:

    • Pour the solution into a petri dish or a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator or by placing it in a fume hood at room temperature until a thin film or solid mass is formed.

    • To ensure complete solvent removal, place the solid dispersion in a vacuum oven at 40°C for 24 hours.

  • Characterization:

    • Scrape the solid dispersion and grind it into a fine powder.

    • The resulting powder can be used for dissolution studies or other experiments. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can be used to confirm the amorphous nature of the drug in the dispersion.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complex Complexation cluster_analysis Analysis prep_cd Prepare HP-β-CD Solution add_drug Add Excess this compound prep_cd->add_drug equilibrate Equilibrate for 24-48h add_drug->equilibrate filter Filter (0.22 µm) equilibrate->filter quantify Quantify by HPLC filter->quantify

Caption: Workflow for Cyclodextrin Complexation.

experimental_workflow_solid_dispersion cluster_solution Solution Preparation cluster_evap Solvent Removal cluster_product Final Product dissolve Dissolve Drug and Polymer in Organic Solvent evaporate Evaporate Solvent dissolve->evaporate vacuum_dry Vacuum Dry evaporate->vacuum_dry grind Grind into Powder vacuum_dry->grind

Caption: Workflow for Solid Dispersion Preparation.

References

Technical Support Center: Optimizing Lophanthoidin B Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lophanthoidin B in in vitro experiments. The information is tailored for scientists and drug development professionals to effectively determine optimal experimental dosages and understand its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro anti-inflammatory assays?

A1: Based on studies of structurally similar diterpenoids, a starting concentration range of 1 µM to 50 µM is recommended for preliminary in vitro experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A2: this compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression. This compound likely inhibits the phosphorylation of key proteins in these cascades, preventing the activation of downstream inflammatory responses.

Q3: What cell line is recommended for studying the anti-inflammatory effects of this compound?

A3: The murine macrophage cell line, RAW 264.7, is a widely used and recommended model for in vitro inflammation studies.[1] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, providing a robust system to evaluate the efficacy of anti-inflammatory compounds like this compound.

Q4: How should I assess the cytotoxicity of this compound in my cell line?

A4: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended to determine the cytotoxic potential of this compound.[2][3] This will help establish a non-toxic concentration range for your subsequent anti-inflammatory experiments. It is essential to ensure that the observed anti-inflammatory effects are not due to cell death.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable anti-inflammatory effect (e.g., no reduction in nitric oxide production). - this compound concentration is too low.- Insufficient incubation time.- Inadequate stimulation of inflammatory response.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Optimize the incubation time with this compound before and after LPS stimulation.- Confirm robust inflammatory response in your positive control (LPS-treated cells).
High variability between experimental replicates. - Inconsistent cell seeding density.- Pipetting errors.- Variation in incubation times.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and consistent technique.- Standardize all incubation periods precisely.
Observed anti-inflammatory effect is coupled with high cytotoxicity. - The effective concentration of this compound is also toxic to the cells.- Carefully re-evaluate the cytotoxicity using an LDH assay in parallel with your functional assay.- Determine the IC50 for the anti-inflammatory effect and the CC50 for cytotoxicity to calculate the selectivity index.- Consider using a lower, non-toxic concentration for a longer duration.
Inconsistent Western blot results for NF-κB or MAPK pathway proteins. - Suboptimal antibody concentration.- Issues with protein extraction or quantification.- Inappropriate timing for detecting phosphorylation.- Titrate primary and secondary antibodies to determine the optimal dilution.- Ensure complete cell lysis and use a reliable protein quantification method (e.g., BCA assay).- Perform a time-course experiment (e.g., 15, 30, 60 minutes post-LPS stimulation) to identify the peak phosphorylation of target proteins like p-p65, p-IκBα, p-ERK, p-JNK, and p-p38.[4][5][6]

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for the optimal time determined for peak phosphorylation (e.g., 30 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and visualize bands using an ECL detection system.

  • Quantify band intensity and normalize to the total protein or a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Assessment cluster_anti_inflammatory Phase 3: Anti-Inflammatory Assay cluster_mechanistic Phase 4: Mechanistic Study start Start seed_cells Seed RAW 264.7 Cells start->seed_cells mtt_assay Perform MTT Assay with This compound Gradient seed_cells->mtt_assay determine_nontoxic Determine Non-Toxic Concentration Range mtt_assay->determine_nontoxic pretreat Pre-treat with Non-Toxic This compound determine_nontoxic->pretreat lps_stim Stimulate with LPS pretreat->lps_stim griess_assay Measure NO Production (Griess Assay) lps_stim->griess_assay western_blot Western Blot for NF-κB & MAPK Pathways griess_assay->western_blot end End western_blot->end

Caption: Experimental workflow for optimizing this compound dosage.

nfkb_pathway cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IκBα p-IκBα IKK->p_IκBα Phosphorylation IκBα IκBα p65_p50 p65/p50 nucleus Nucleus p65_p50->nucleus Translocation p_IκBα->IκBα Degradation inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Lophanthoidin_B This compound Lophanthoidin_B->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 inflammatory_genes Inflammatory Gene Transcription AP1->inflammatory_genes Lophanthoidin_B This compound Lophanthoidin_B->TAK1 Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

References

Technical Support Center: Troubleshooting Off-Target Effects of Lophanthoidin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or off-target effects during their experiments with the kinase inhibitor, Lophanthoidin B. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not what I expected based on its reported primary target. Could this be due to off-target effects?

A1: Yes, unexpected or inconsistent results are often an indication of off-target effects. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome.[1] These unintended interactions can lead to phenotypic outcomes that are independent of the intended target. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.

Q2: What are the initial steps to investigate potential off-target effects of this compound?

A2: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Conduct a detailed dose-response curve for your observed phenotype. A significant difference between the cellular effect's potency and the biochemical IC50 for the intended target may suggest off-target effects.

  • Control Compound: If available, use a structurally different inhibitor for the same primary target. If this control compound does not produce the same phenotype, it strengthens the possibility of this compound having off-target effects.

  • Target Engagement Assay: Confirm that this compound is engaging its intended target within your cellular model at the concentrations being used.

  • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly indicates the involvement of off-target effects.

Q3: How can I identify the specific off-targets of this compound?

A3: Several techniques can be employed to identify specific off-targets:

  • Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions.

  • Chemical Proteomics: This approach can identify both kinase and non-kinase binding partners of this compound in an unbiased manner.

Troubleshooting Guide

Issue 1: Discrepancy between Biochemical IC50 and Cellular EC50

Question: The concentration of this compound required to see a cellular effect is much higher/lower than its reported IC50 against the purified target kinase. Why is this happening?

Answer:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm target binding in intact cells. 2. If permeability is low, consider using a higher concentration or a different compound if available.
High Intracellular ATP Concentration 1. The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the dose-response curve. 2. Compare the cellular EC50 with the biochemical IC50 determined at a high ATP concentration (e.g., 1 mM).
Drug Efflux or Metabolism 1. Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases. 2. Analyze cell lysates by LC-MS/MS to determine the intracellular concentration of this compound and identify any potential metabolites.
Off-Target Effects 1. A more potent off-target could be responsible for the observed phenotype at lower concentrations. 2. A less potent off-target could contribute to the phenotype at higher concentrations. 3. Perform a comprehensive kinase screen to identify potential off-targets.
Issue 2: Unexpected Phenotype Observed

Question: this compound is inducing a cellular phenotype that is not consistent with the known function of its primary target. How do I troubleshoot this?

Answer:

Possible Cause Troubleshooting Steps
Inhibition of a Different Pathway 1. Perform a kinase profiling screen to identify potential off-targets. 2. Use a more specific inhibitor for the suspected off-target to see if it phenocopies the effect of this compound. 3. Use siRNA or shRNA to knock down the suspected off-target and determine if it abrogates the effect of this compound.
Paradoxical Pathway Activation 1. Some kinase inhibitors can paradoxically activate signaling pathways.[2][3] 2. Perform a time-course experiment and analyze the phosphorylation status of key pathway components by Western blot to investigate the dynamics of pathway activation.
Non-Kinase Off-Target 1. The phenotype may be due to a non-kinase off-target. 2. Consider chemical proteomics approaches to identify non-kinase binding partners.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the type of information that is useful for troubleshooting.

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase Target% Inhibition
Primary Target Kinase A 95%
Off-Target Kinase X88%
Off-Target Kinase Y75%
Off-Target Kinase Z62%

Table 2: Comparison of Biochemical and Cellular Potency

Assay TypeValue
Biochemical IC50 (Primary Target A) 50 nM
Cellular EC50 (Phenotype 1)500 nM
Cellular EC50 (Phenotype 2)2 µM

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a panel of purified kinases.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.

  • In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Add this compound or a vehicle control (DMSO) to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

  • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Western Blotting for Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubate the plate for a specified time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Primary Target A Primary Target A Receptor->Primary Target A Activates Off-Target Kinase X Off-Target Kinase X Receptor->Off-Target Kinase X Cross-talk Downstream Effector 1 Downstream Effector 1 Primary Target A->Downstream Effector 1 Phosphorylates Transcription Factor Transcription Factor Downstream Effector 1->Transcription Factor Activates Downstream Effector 2 Downstream Effector 2 Off-Target Kinase X->Downstream Effector 2 Phosphorylates Cellular Response 2 Cellular Response 2 Downstream Effector 2->Cellular Response 2 Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response 1 Cellular Response 1 Gene Expression->Cellular Response 1 This compound This compound This compound->Primary Target A Inhibits (On-Target) This compound->Off-Target Kinase X Inhibits (Off-Target)

Caption: Hypothetical signaling pathway affected by this compound.

Experimental_Workflow A Unexpected Cellular Phenotype Observed B Dose-Response Curve A->B C Compare Cellular EC50 with Biochemical IC50 B->C D Kinase Profiling Screen C->D Discrepancy Found E Identify Potential Off-Targets D->E F Validate Off-Targets (siRNA, Specific Inhibitors) E->F G Confirm Off-Target Mediates Phenotype F->G

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic Start Unexpected Result? DoseResponse Dose-response consistent with on-target IC50? Start->DoseResponse Controls Phenotype replicated with structurally distinct inhibitor? DoseResponse->Controls Yes OffTarget Suspect Off-Target Effect DoseResponse->OffTarget No TargetEngagement Target engaged in cells at active concentrations? Controls->TargetEngagement Yes Controls->OffTarget No OnTarget Likely On-Target Effect TargetEngagement->OnTarget Yes TargetEngagement->OffTarget No

Caption: A logical workflow for troubleshooting unexpected results.

References

Lophanthoidin B unexpected experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of published research and experimental data specifically on Lophanthoidin B, this technical support center provides general guidance based on the broader class of diterpenoids to which it belongs. Detailed experimental protocols, specific signaling pathways, and troubleshooting for unexpected results directly related to this compound cannot be provided at this time. The information herein is intended to serve as a foundational resource for researchers initiating studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: this compound is a naturally occurring chemical compound. Based on its name and related compounds found in the scientific literature, it is classified as a diterpenoid. Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.

Q2: What are the potential biological activities of this compound?

A2: While specific studies on this compound are scarce, diterpenoids isolated from various plant species have demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects. Researchers investigating this compound may consider exploring these potential activities.

Q3: Are there any known signaling pathways affected by compounds similar to this compound?

A3: The signaling pathways modulated by diterpenoids are highly dependent on their specific chemical structures. Without experimental data for this compound, it is not possible to definitively identify the pathways it may affect. General signaling pathways often implicated in the bioactivity of other diterpenoids include NF-κB, MAPK, and PI3K/Akt pathways. However, these are speculative targets for this compound and would require experimental validation.

Troubleshooting General Diterpenoid Experiments

Researchers working with novel diterpenoids like this compound may encounter common experimental challenges. This section provides general troubleshooting advice.

Issue Potential Cause Suggested Solution
Low Solubility Diterpenoids are often lipophilic and may have poor solubility in aqueous buffers.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol). - For cell-based assays, ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). - Consider using solubility enhancers such as cyclodextrins or formulating the compound in a suitable delivery vehicle.
Inconsistent Results - Compound degradation. - Variability in experimental conditions. - Purity of the compound.- Store the compound under recommended conditions (e.g., protected from light, at low temperatures). - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. - Verify the purity of the this compound sample using analytical techniques like HPLC or NMR.
No Observable Effect - The compound may not be active in the chosen assay. - Insufficient concentration or treatment time. - The biological target is not present or expressed at low levels in the experimental model.- Perform a dose-response and time-course experiment to determine the optimal conditions. - Screen the compound against a panel of different cell lines or in various assay systems. - If a target is hypothesized, confirm its expression in your model system.
High Background Signal - Non-specific binding of the compound. - Interference with the assay detection method.- Include appropriate controls, such as vehicle-only and untreated samples. - Run a control experiment to assess if the compound interferes with the assay reagents or detection signal.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial investigation of a novel compound like this compound.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A Purity & Identity Confirmation (HPLC, NMR, MS) B Solubility Testing A->B C Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) B->C D Functional Assays (e.g., Enzyme Inhibition, Receptor Binding) B->D G Dose-Response Curve Generation C->G D->G E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H Statistical Analysis E->H F Target Identification F->H G->E G->F

Caption: General workflow for characterizing a novel compound.

Hypothetical Signaling Pathway for Diterpenoid Anti-Inflammatory Action

This diagram illustrates a common anti-inflammatory signaling pathway that other diterpenoids have been shown to modulate. This is a hypothetical pathway for this compound and requires experimental verification.

Putative_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Lophanthoidin_B This compound (?) Lophanthoidin_B->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Induces Transcription

Technical Support Center: Overcoming Drug Resistance with Alantolactone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data on Lophanthoidin B, this technical support guide has been created using Alantolactone as a representative natural compound. Alantolactone is a well-researched sesquiterpene lactone that demonstrates the ability to overcome drug resistance mechanisms, making it a suitable proxy for illustrating the experimental troubleshooting and data presentation requested.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Alantolactone overcomes multidrug resistance (MDR)?

A1: Alantolactone has been shown to overcome multidrug resistance primarily by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1).[1][2] Overexpression of these transporters is a common mechanism of MDR in cancer cells, as they actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. Alantolactone can downregulate the expression of P-glycoprotein, thereby increasing the intracellular accumulation of co-administered anticancer drugs.[2]

Q2: How does Alantolactone induce apoptosis in cancer cells, particularly in drug-resistant phenotypes?

A2: Alantolactone induces apoptosis through multiple pathways. It can trigger the intrinsic (mitochondrial) apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential dissipation, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[3][4] Additionally, Alantolactone can induce apoptosis by generating reactive oxygen species (ROS), which leads to cellular stress and damage.[4][5] In some cancer cell lines, it has been observed to induce apoptosis independently of p53 status.[4]

Q3: Which signaling pathways are modulated by Alantolactone to exert its anti-cancer and resistance-reversing effects?

A3: Alantolactone modulates several key signaling pathways involved in cell survival, proliferation, and inflammation. The two most prominently affected pathways are:

  • PI3K/Akt Pathway: Alantolactone has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K.[6][7] Inhibition of the PI3K/Akt pathway leads to decreased cell proliferation and survival, and can sensitize cancer cells to other therapeutic agents.

  • NF-κB Pathway: Alantolactone can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB's transcriptional activity, which is crucial for the expression of genes involved in inflammation, cell survival, and proliferation.[8][9][10]

Q4: What is the effective concentration range for Alantolactone in in vitro experiments?

A4: The effective concentration of Alantolactone varies depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) for cell viability is a common measure of its potency. As shown in the table below, IC50 values can range from low micromolar to double-digit micromolar concentrations.

Quantitative Data Summary

Table 1: IC50 Values of Alantolactone in Various Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (h)IC50 (µM)Reference
KG1aAcute Myeloid Leukemia722.75[11]
HL60Human Leukemia723.26[11]
K562Human Leukemia722.75[11]
HL60/ADR (resistant)Human Leukemia723.28[11]
K562/A02 (resistant)Human Leukemia722.73[11]
THP-1Acute Myeloid Leukemia722.17[11]
MCF-7Breast Cancer2435.45[3]
MCF-7Breast Cancer4824.29[3]
MDA-MB-231Breast Cancer4813.3[12]
SKOV3Ovarian Cancer2432[13]
SKOV3Ovarian Cancer489.66[13]
SKOV3Ovarian Cancer728.05[13]

Table 2: Effect of Alantolactone on Protein Expression in Osteosarcoma Cells (U2OS)

ProteinConcentration of Alantolactone (µM)Fold Change vs. ControlReference
p-Akt10~0.4[7]
Cyclin D110~0.5[7]
p2710~2.5[7]
Bax10~2.0[7]
Bcl-210~0.5[7]
Cleaved Caspase-310~3.0[7]
MMP-210~0.6[7]
MMP-910~0.4[7]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)

Problem Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Variation in Alantolactone stock solution concentration. 3. Fluctuation in incubation time. 4. Contamination of cell culture.1. Ensure accurate cell counting and uniform seeding in all wells. 2. Prepare fresh stock solutions of Alantolactone in DMSO and aliquot for single use to avoid freeze-thaw cycles. 3. Standardize the incubation time precisely for all experiments. 4. Regularly check for mycoplasma contamination and maintain sterile techniques.
No dose-dependent effect observed. 1. Alantolactone concentration range is too narrow or not appropriate for the cell line. 2. The chosen cell line is resistant to Alantolactone. 3. Inactive Alantolactone compound.1. Broaden the concentration range of Alantolactone in a pilot experiment (e.g., 0.1 µM to 100 µM). 2. Verify the sensitivity of the cell line from literature or test a known sensitive cell line as a positive control. 3. Purchase Alantolactone from a reputable supplier and check the certificate of analysis.
High background in control wells. 1. Contamination of media or reagents. 2. Too high cell seeding density.1. Use fresh, sterile media and reagents. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.

Guide 2: Weak or No Signal in Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-p65)

Problem Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated proteins. 1. Insufficient Alantolactone treatment time or concentration to induce changes in phosphorylation. 2. Protein degradation during sample preparation. 3. Inefficient antibody binding.1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in phosphorylation. 2. Always use protease and phosphatase inhibitor cocktails in your lysis buffer and keep samples on ice. 3. Use a recommended antibody concentration and ensure the primary antibody is validated for the species you are using.
High background on the Western blot membrane. 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.1. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes after antibody incubation.
Inconsistent loading between lanes. 1. Inaccurate protein quantification. 2. Pipetting errors during loading.1. Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are diluted to the same concentration. 2. Use high-quality pipette tips and careful technique when loading the gel. Always run a loading control (e.g., β-actin, GAPDH) to verify equal loading.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Alantolactone in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of Alantolactone (e.g., 0, 5, 10, 20, 40, 80 µM).[14] Include a vehicle control (DMSO) at the same final concentration as in the Alantolactone-treated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12][15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Proteins

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Alantolactone at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, cleaved caspase-3, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Pro_Survival Pro-survival Genes pAkt->Pro_Survival Proliferation Proliferation Genes pAkt->Proliferation Alantolactone Alantolactone Alantolactone->pAkt Inhibition

Caption: Alantolactone inhibits the PI3K/Akt signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα Proteasome Proteasome pIkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Alantolactone Alantolactone Alantolactone->IKK Inhibition IkB_NFkB IκBα-NF-κB complex IkB_NFkB->IKK IkB_NFkB->NFkB Release Target_Genes Target Genes (Anti-apoptotic, Pro-inflammatory) NFkB_nuc->Target_Genes Transcription

Caption: Alantolactone inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_assays Assessments start Start: Drug-Resistant Cancer Cells seed_cells Seed Cells in 96-well plates start->seed_cells treat_cells Treat with Alantolactone +/- Chemotherapeutic Drug seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis western Protein Expression (Western Blot) incubate->western analyze Data Analysis: - IC50 Calculation - Apoptotic Cell % - Protein Levels viability->analyze apoptosis->analyze western->analyze end Conclusion: Alantolactone Overcomes Drug Resistance analyze->end

Caption: Experimental workflow for evaluating Alantolactone's effect on drug resistance.

References

Validation & Comparative

Lophanthoidin B: Unraveling its Anti-Cancer Potential Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Lophanthoidin B's activity and mechanism of action in diverse cancer cell lines remains a subject of ongoing research, as publicly available data is currently limited. While the specific cytotoxic effects and signaling pathways modulated by this compound are not yet extensively documented, this guide provides a framework for its evaluation and comparison with other anti-cancer agents, based on established experimental protocols and data presentation methods used in cancer research.

Comparative Cytotoxicity of Anti-Cancer Compounds

To effectively evaluate the therapeutic potential of a compound like this compound, its cytotoxic activity is typically assessed across a panel of cancer cell lines and compared with standard chemotherapeutic drugs or other investigational agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter for this comparison.

Hypothetical data for this compound is presented below in the context of other known anti-cancer compounds to illustrate how such a comparison would be structured.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast Adenocarcinoma [Data Not Available]
This compound A549 Lung Carcinoma [Data Not Available]
This compound HeLa Cervical Cancer [Data Not Available]
DoxorubicinMCF-7Breast Adenocarcinoma0.5 - 2.0
CisplatinA549Lung Carcinoma1.5 - 5.0
PaclitaxelHeLaCervical Cancer0.01 - 0.1

Caption: Comparative IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.

Experimental Protocols

Standard methodologies are employed to determine the anti-cancer activity of a compound. These protocols are crucial for generating reproducible and comparable data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Visualizing Cellular Mechanisms

Diagrams of experimental workflows and signaling pathways are essential for understanding the logical flow of experiments and the molecular mechanisms of drug action.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Activity Assessment cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat with this compound (Dose-response) seed->treat control Vehicle Control seed->control viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Workflow for assessing this compound's anti-cancer activity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway LophanthoidinB This compound DeathReceptor Death Receptors (e.g., Fas, TNFR1) LophanthoidinB->DeathReceptor Induces? Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) LophanthoidinB->Bcl2 Modulates? Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptosis signaling pathways affected by this compound.

Further research is imperative to elucidate the precise anti-cancer activities and mechanisms of this compound. The experimental frameworks and comparative analyses outlined here provide a roadmap for future investigations that will be critical in determining its potential as a novel therapeutic agent.

Validating the Mechanism of Action of Lophanthoidin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin B, a diterpenoid compound isolated from plants of the Isodon genus, has garnered interest for its potential therapeutic properties. While its precise mechanism of action remains to be fully elucidated through direct experimental validation, its structural similarity to other bioactive diterpenoids from the Lamiaceae family suggests a plausible role in modulating key inflammatory signaling pathways. This guide provides a framework for validating the hypothesized mechanism of action of this compound by comparing it with well-characterized inhibitors of the NF-κB, STAT3, and MAPK signaling pathways.

Hypothesized Molecular Targets of this compound

Based on studies of related diterpenoid compounds, the anti-inflammatory effects of this compound may be attributed to the inhibition of one or more of the following signaling cascades:

  • Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of inflammatory responses, cell survival, and immunity.

  • Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Involved in cell growth, differentiation, and apoptosis; its aberrant activation is linked to various inflammatory diseases and cancers.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A key signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and differentiation.

This guide presents a comparative analysis of this compound with established inhibitors of these pathways, providing experimental data and protocols to facilitate the validation of its mechanism of action.

Comparison with Known Pathway Inhibitors

To objectively assess the potential activity of this compound, its performance can be benchmarked against well-established inhibitors of the NF-κB, STAT3, and MAPK pathways.

NF-κB Pathway Inhibitors
InhibitorTargetIC50Cell Line / Assay Conditions
Parthenolide IκB Kinase (IKK)~5 µMInhibition of NF-κB DNA binding in various cell lines.
BAY 11-7082 IκBα phosphorylation5-10 µMInhibition of TNFα-induced IκBα phosphorylation in tumor cells.[1][2]
STAT3 Pathway Inhibitors
InhibitorTargetIC50 / GI50Cell Line / Assay Conditions
Stattic STAT3 SH2 domain5.1 µMInhibition of STAT3 activation, dimerization, and nuclear translocation.[3]
Cryptotanshinone STAT3 phosphorylation (Tyr705)4.6 µM (cell-free)Inhibition of STAT3 phosphorylation in DU145 prostate cancer cells.[4]
MAPK/MEK Pathway Inhibitors
InhibitorTargetIC50Cell Line / Assay Conditions
U0126 MEK1/270 nM (MEK1), 60 nM (MEK2)Highly selective inhibition of MEK1/2 in cell-free assays.
PD98059 MEK12-4 µMNon-ATP competitive inhibition of MEK1-mediated MAPK activation.[5]

Experimental Protocols for Mechanism Validation

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for key assays used to investigate the inhibition of the NF-κB, STAT3, and MAPK pathways.

Western Blot for Phosphorylated Protein Analysis

This protocol is a standard method to assess the phosphorylation status of key proteins within a signaling cascade, indicating pathway activation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., RAW 264.7 macrophages, HeLa, or relevant cancer cell lines) at a suitable density and allow them to adhere overnight.
  • Pre-treat cells with various concentrations of this compound or a known inhibitor (e.g., BAY 11-7082, Stattic, U0126) for a specified time (e.g., 1-2 hours).
  • Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., TNF-α for NF-κB, IL-6 for STAT3, or EGF for MAPK) for a short period (e.g., 5-30 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-IκBα, phospho-STAT3, phospho-ERK1/2) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
  • Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Luciferase Reporter Assay for Transcription Factor Activity

This assay measures the transcriptional activity of NF-κB or STAT3 by quantifying the expression of a reporter gene under the control of a specific response element.

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB or STAT3 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Cell Treatment:

  • After 24 hours, pre-treat the transfected cells with this compound or a known inhibitor for 1-2 hours.
  • Stimulate the cells with the appropriate agonist (e.g., TNF-α or IL-6).

3. Luciferase Activity Measurement:

  • After the desired incubation time (e.g., 6-24 hours), lyse the cells.
  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizing the Signaling Pathways and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures.

NF_kB_Pathway cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Inflammatory Gene Expression Inflammatory Gene Expression Parthenolide / BAY 11-7082 Parthenolide / BAY 11-7082 Parthenolide / BAY 11-7082->IKK Complex inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition.

STAT3_Pathway cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->p-STAT3 (Dimer) dimerizes Nucleus Nucleus p-STAT3 (Dimer)->Nucleus translocates Gene Expression Gene Expression Stattic / Cryptotanshinone Stattic / Cryptotanshinone Stattic / Cryptotanshinone->STAT3 inhibits phosphorylation/dimerization

Caption: Simplified STAT3 signaling pathway and points of inhibition.

MAPK_Pathway cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 MEK1/2->ERK1/2 Nucleus Nucleus ERK1/2->Nucleus translocates Transcription Factors Transcription Factors U0126 / PD98059 U0126 / PD98059 U0126 / PD98059->MEK1/2 inhibits

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.

Western_Blot_Workflow A Cell Culture & Treatment (this compound / Inhibitor) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (p-Protein) E->F G Detection F->G H Stripping & Re-probing (Total Protein & Loading Control) G->H

Caption: General workflow for Western blot analysis.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural classification as a diterpenoid suggests a potential role in modulating key inflammatory signaling pathways such as NF-κB, STAT3, and MAPK. By employing the comparative data and experimental protocols outlined in this guide, researchers can systematically investigate and validate the molecular targets of this compound. This will be a critical step in understanding its therapeutic potential and advancing its development as a novel pharmacological agent.

References

Lophanthoidin B: A Comparative Analysis of Bioactivity with Other Natural Abietane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lophanthoidin B, an abietane diterpenoid, belongs to a class of natural products renowned for their diverse and potent biological activities. While specific experimental data on this compound remains limited in publicly accessible literature, a comparative analysis with structurally similar abietane diterpenoids provides valuable insights into its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This guide offers an objective comparison of the bioactivity of this compound's chemical class with other well-characterized natural products, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Bioactivity of Abietane Diterpenoids

Abietane diterpenoids, isolated from various plant species, including those from the Lamiaceae family, have demonstrated significant cytotoxic and anti-inflammatory effects.[1][2] The following tables summarize the quantitative bioactivity data for several representative abietane diterpenoids, offering a comparative framework for understanding the potential efficacy of this compound.

Table 1: Anticancer Activity of Abietane Diterpenoids
CompoundCancer Cell LineIC50 (µM)Reference
7α-acetylhorminoneHCT116 (Colon)18[3]
MDA-MB-231 (Breast)44[3]
Tanshinone IHEC-1-A (Endometrial)20[4]
Euphonoid HC4-2B (Prostate)4.16 ± 0.42
C4-2B/ENZR (Prostate)5.74 ± 0.45
Euphonoid IC4-2B (Prostate)4.89 ± 0.51
C4-2B/ENZR (Prostate)5.32 ± 0.38
AnastomosinU251 (Glioblastoma)0.43 ± 0.01[5]
K562 (Leukemia)0.45 ± 0.01[5]
HCT-15 (Colon)0.84 ± 0.07[5]
SKLU-1 (Lung)0.73 ± 0.06[5]
This compound -Data not available -
Table 2: Anti-inflammatory Activity of Abietane Diterpenoids
CompoundAssayIC50 (µM)Reference
Nepetabrate BNO Production Inhibition (RAW 264.7)19.2[6]
Nepetabrate DNO Production Inhibition (RAW 264.7)18.8[6]
Dracocephalumoid ANO Production Inhibition (RAW 264.7)1.12 - 5.84[7]
UncinatoneNO Production Inhibition (RAW 264.7)1.12 - 5.84[7]
Trichotomone FNO Production Inhibition (RAW 264.7)1.12 - 5.84[7]
Caryopterisoid CNO Production Inhibition (RAW 264.7)1.12 - 5.84[7]
Hypoglicin FNO Production Inhibition (RAW 264.7)0.72[8]
Hypoglicin GNO Production Inhibition (RAW 264.7)0.89[8]
Hypoglicin KNO Production Inhibition (RAW 264.7)0.82[8]
This compound -Data not available -

Signaling Pathways and Mechanisms of Action

Abietane diterpenoids exert their anticancer and anti-inflammatory effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) in cancer cells and the suppression of pro-inflammatory mediators.

Anticancer Mechanism

The anticancer activity of abietane diterpenoids is often linked to the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways.[4] They have been shown to arrest the cell cycle at different phases, inhibit cell proliferation, and suppress tumor growth.[4][9]

anticancer_pathway Abietane_Diterpenoids Abietane Diterpenoids Cell_Cycle_Arrest Cell Cycle Arrest Abietane_Diterpenoids->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Abietane_Diterpenoids->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Abietane_Diterpenoids->Proliferation_Inhibition Tumor_Growth_Suppression Tumor Growth Suppression Apoptosis->Tumor_Growth_Suppression Proliferation_Inhibition->Tumor_Growth_Suppression

Caption: General anticancer mechanism of abietane diterpenoids.

Anti-inflammatory Mechanism

The anti-inflammatory properties of abietane diterpenoids are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][10] This is often achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB_Pathway->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Abietane_Diterpenoids Abietane Diterpenoids Abietane_Diterpenoids->NFkB_Pathway Inhibition

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of natural products like abietane diterpenoids.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow:

mtt_workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with varying concentrations of test compound Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., abietane diterpenoids) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is then calculated.[11][12]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method for assessing the anti-inflammatory activity of compounds in vitro.

Workflow:

griess_workflow Cell_Stimulation Seed and stimulate RAW 264.7 cells with LPS Treatment Co-treat with test compound Cell_Stimulation->Treatment Supernatant_Collection Collect cell culture supernatant Treatment->Supernatant_Collection Griess_Reaction Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reaction Absorbance_Measurement Measure absorbance at ~540 nm Griess_Reaction->Absorbance_Measurement

Caption: Workflow of the Griess test for NO production.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6][10]

Conclusion

While direct biological data for this compound is not extensively available, the comparative analysis of its chemical class, the abietane diterpenoids, strongly suggests its potential as a bioactive natural product with significant anticancer and anti-inflammatory properties. The provided data on related compounds, along with the outlined experimental protocols and pathway diagrams, offer a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other abietane diterpenoids. Further investigation is warranted to isolate and characterize the specific bioactivities and mechanisms of action of this compound.

References

Lophanthoidin B comparative analysis with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Currently, publicly available scientific literature lacks detailed information on the specific inhibitory activities and biological targets of Lophanthoidin B. While the compound is chemically cataloged, extensive studies detailing its mechanism of action and comparative efficacy against known inhibitors are not yet published. This guide aims to provide a framework for the future comparative analysis of this compound, outlining the necessary experimental data and protocols required for a comprehensive evaluation once primary research data becomes available.

Comparative Analysis Framework

A thorough comparative analysis of this compound would require its evaluation against established inhibitors of a specific biological target. The selection of these known inhibitors would be entirely dependent on the yet-to-be-identified target of this compound. For instance, if this compound is found to inhibit a particular kinase, it would be compared against well-characterized kinase inhibitors.

Data Presentation

Once experimental data is obtained, it should be summarized in a clear and structured format to facilitate direct comparison. The following table provides a template for presenting such data:

InhibitorTarget(s)IC50 / EC50 (nM)Ki (nM)Mechanism of ActionCell-Based Assay Potency (nM)Reference
This compound TBDTBDTBDTBDTBDTBD
Known Inhibitor 1Target XValueValuee.g., CompetitiveValue[Reference]
Known Inhibitor 2Target XValueValuee.g., Non-competitiveValue[Reference]
Known Inhibitor 3Target YValueValuee.g., AllostericValue[Reference]

TBD: To Be Determined

Essential Experimental Protocols

To generate the data required for the comparative analysis, a series of well-defined experimental protocols must be followed. These protocols are fundamental to understanding the inhibitory profile of this compound.

Target Identification and Validation

Objective: To identify the specific biological molecule(s) that this compound interacts with to exert its inhibitory effect.

Methodology:

  • Affinity Chromatography: this compound is immobilized on a solid support and used as bait to capture its binding partners from cell lysates or tissue extracts. The bound proteins are then eluted and identified using mass spectrometry.

  • Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential targets based on the chemical structure of this compound. These predictions must be validated experimentally.

In Vitro Enzyme/Binding Assays

Objective: To quantify the inhibitory potency of this compound against its identified target(s).

Methodology:

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound. This allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Binding Assays: For non-enzymatic targets, binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (Kd) of this compound to its target.

Mechanism of Action Studies

Objective: To elucidate how this compound inhibits its target.

Methodology:

  • Enzyme Kinetics: For enzymatic targets, kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. This helps to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the this compound-target complex, providing a detailed view of the binding interaction.

Cell-Based Assays

Objective: To evaluate the effect of this compound in a cellular context.

Methodology:

  • Signaling Pathway Analysis: Western blotting or reporter gene assays can be used to assess the impact of this compound on downstream signaling pathways regulated by its target.

  • Cell Viability/Proliferation Assays: These assays determine the effect of this compound on cell health and growth, providing insights into its potential therapeutic or toxic effects.

Visualizing the Path Forward

To conceptualize the necessary research, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflow required to characterize this compound.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Lophanthoidin_B This compound Lophanthoidin_B->Kinase2 Inhibition G cluster_1 Experimental Workflow for this compound Characterization Start This compound Target_ID Target Identification (e.g., Affinity Chromatography) Start->Target_ID In_Vitro In Vitro Assays (IC50, Ki determination) Target_ID->In_Vitro MoA Mechanism of Action (Enzyme Kinetics) In_Vitro->MoA Cell_Based Cell-Based Assays (Signaling, Viability) MoA->Cell_Based Comparative_Analysis Comparative Analysis with Known Inhibitors Cell_Based->Comparative_Analysis

Lophanthoidin B Analogue, Forsythoside B, Shows Promise in Potentiating Antibiotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of Forsythoside B, a phenylethanoid glycoside structurally related to Lophanthoidin B, with conventional antibiotics. Due to a lack of available data on the synergistic effects of this compound, this guide will focus on the documented synergy of Forsythoside B with the carbapenem antibiotic, meropenem, against multidrug-resistant bacterial strains.

Recent research has highlighted the potential of natural compounds to enhance the efficacy of existing antibiotics, offering a promising strategy to combat the growing threat of antimicrobial resistance. One such compound, Forsythoside B, has demonstrated a significant synergistic effect when combined with meropenem, particularly against problematic Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. This synergy is primarily attributed to the ability of Forsythoside B to disrupt the bacterial cell membrane, thereby facilitating the entry and action of meropenem.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between Forsythoside B and meropenem has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic relationship.

Compound CombinationBacterial StrainMIC (Forsythoside B alone)MIC (Meropenem alone)MIC (in Combination)FICIOutcome
Forsythoside B + MeropenemMultidrug-Resistant Acinetobacter baumanniiNot ReportedNot ReportedNot Reported0.37[1]Synergistic

Note: While a synergistic FICI value has been reported, the specific Minimum Inhibitory Concentrations (MICs) for the individual compounds and their combination were not available in the reviewed literature. The FICI value of 0.37 indicates a potentiation of antibiotic activity.

Experimental Protocols

The synergistic effects of Forsythoside B and meropenem were determined using established in vitro methods: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.

  • Preparation of Reagents: Stock solutions of Forsythoside B and meropenem are prepared in an appropriate solvent and diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Forsythoside B are made along the y-axis, and serial dilutions of meropenem are made along the x-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL). Control wells containing only the medium, the bacterial suspension alone, and each compound individually are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in CAMHB.

  • Exposure to Antimicrobials: The bacterial suspension is aliquoted into tubes containing Forsythoside B alone, meropenem alone, the combination of both at specific concentrations (often based on their MICs), and a growth control without any antimicrobial agent.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mechanism of Synergistic Action and Signaling Pathway

The primary mechanism underlying the synergy between Forsythoside B and meropenem is the disruption of the bacterial cell membrane by Forsythoside B. This disruption increases the permeability of the outer membrane of Gram-negative bacteria, which normally acts as a barrier to many antibiotics. The increased permeability allows for enhanced influx of meropenem to its target, the penicillin-binding proteins (PBPs) in the periplasmic space, where it inhibits cell wall synthesis, leading to cell death.

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium Forsythoside B Forsythoside B Outer_Membrane Outer Membrane (LPS) Forsythoside B->Outer_Membrane Disrupts Meropenem Meropenem Periplasmic_Space Periplasmic Space Meropenem->Periplasmic_Space Increased Influx PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Inhibits Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall Inhibits Synthesis Cell_Wall->Cytoplasm Cell Lysis

Caption: Synergistic antibacterial mechanism of Forsythoside B and Meropenem.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the synergistic effects of two compounds.

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Prepare_Stocks Prepare Stock Solutions (Compound A & Compound B) Checkerboard Checkerboard Assay (96-well plate setup) Prepare_Stocks->Checkerboard Time_Kill Time-Kill Assay (Sampling over time) Prepare_Stocks->Time_Kill Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Checkerboard Prepare_Inoculum->Time_Kill Calculate_FICI Calculate FICI (from Checkerboard MICs) Checkerboard->Calculate_FICI Plot_Curves Plot Time-Kill Curves (log CFU/mL vs. Time) Time_Kill->Plot_Curves Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FICI->Determine_Interaction Plot_Curves->Determine_Interaction

References

Cross-Validation of Analytical Methods for Lophanthoidin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of Lophanthoidin B, a diterpenoid of interest in pharmaceutical research. Due to the limited availability of specific cross-validation studies for this compound, this document outlines a framework for cross-validation by comparing two common analytical techniques used for the analysis of related diterpenoid compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data is a representative synthesis based on published methods for analogous compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of diterpenoids, which can be expected to be similar for this compound analysis.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL1 - 10 ng/mL
Specificity ModerateHigh
Matrix Effect Prone to interferenceLess prone with MRM
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in purified samples and plant extracts with relatively simple matrices.

1. Sample Preparation:

  • Plant Material: Extract finely ground plant material with a suitable organic solvent (e.g., methanol or ethanol) using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in the mobile phase.

  • Biological Matrix (Plasma/Serum): Perform protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally, typically in the range of 200-400 nm for diterpenoids).

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking known amounts of this compound into a blank matrix.

  • Precision: Analyze replicate injections of the same sample on the same day (intra-day) and on different days (inter-day).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

1. Sample Preparation:

  • Similar to the HPLC-UV method, but may require less rigorous cleanup due to the selectivity of MS/MS detection. An internal standard (a structurally similar compound) should be added at the beginning of the sample preparation process.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of this compound) and a specific product ion are selected for monitoring.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Validation Parameters:

  • Follow similar validation procedures as for the HPLC-UV method, with the inclusion of matrix effect and stability assessments.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway for this compound.

Cross_Validation_Workflow M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Ana Sample Analysis M1_Val->M1_Ana Compare Comparison of Results M1_Ana->Compare M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Ana Sample Analysis M2_Val->M2_Ana M2_Ana->Compare Report Cross-Validation Report Compare->Report

Cross-Validation Workflow Diagram

Hypothetical_Signaling_Pathway cluster_cytoplasm Cytoplasm LophB This compound Receptor Cell Surface Receptor LophB->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Inhibits

Lophanthoidin B in vivo efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

Lophanthoidin B: An Analysis of In Vivo Efficacy Data

Disclaimer: As of late 2025, a comprehensive search of published scientific literature did not yield specific in vivo efficacy studies, detailed experimental protocols, or direct comparisons to standard of care for this compound. Due to this lack of available data, this guide will instead provide a comparative analysis of a related marine-derived terpenoid, Siphonodictyal B , for which in vivo anti-cancer efficacy data in colon cancer models has been published. This will serve as an illustrative example of how such a comparison would be structured.

Siphonodictyal B: An Emerging Anti-Cancer Compound

Siphonodictyal B is a marine natural product that has demonstrated potent cytotoxic effects against human colon cancer cell lines.[1][2] Its proposed mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[1][2] This guide compares the preclinical in vivo efficacy of Siphonodictyal B with standard-of-care chemotherapeutic agents used in the treatment of colorectal cancer, such as 5-Fluorouracil (5-FU) and Oxaliplatin.

In Vivo Efficacy: Siphonodictyal B vs. Standard of Care

The following table summarizes the in vivo anti-tumor activity of Siphonodictyal B in a human colon cancer xenograft model and compares it with representative data for standard-of-care agents in similar preclinical models.

Compound Cancer Model Dosage & Administration Key Efficacy Endpoints Reference
Siphonodictyal B HCT 116 Human Colon Cancer Xenograft20 mg/kg, intraperitoneal injection, every 3 daysSignificant reduction in tumor volume and weight compared to control.[1][3]
5-Fluorouracil (5-FU) HCT 116 Human Colon Cancer XenograftDose-dependent inhibition of cell viability. Combined with Tumor-Treating Fields, showed a slower tumor growth rate than monotherapy.Slower tumor growth rate in combination therapy.[4]
Oxaliplatin HCT 116 Human Colon Cancer Xenograft2 mg/kgEffective inhibition of tumor growth. Stronger inhibitory effects in combination with Alantolactone.[5]
Oxaliplatin CT26 Colon Cancer Abdominal Implantation ModelIntraperitoneal administrationSignificantly decreased the number of tumor-associated macrophages.[6]

Mechanism of Action: Siphonodictyal B

Siphonodictyal B exerts its anti-tumor effects by inducing apoptosis in cancer cells.[1] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2] The accumulation of ROS leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn promotes the expression of pro-apoptotic factors, leading to programmed cell death.[1][2] In vitro studies have also shown that Siphonodictyal B can inhibit the activity of several kinases, including PI3K, CDK4/6, CDK7, and PIM2.[1][2]

Siphonodictyal B Signaling Pathway Siphonodictyal B Siphonodictyal B Cancer Cell Cancer Cell Siphonodictyal B->Cancer Cell Kinase Kinase Inhibition (PI3K, CDK4/6, etc.) Siphonodictyal B->Kinase ROS Increased ROS Production Cancer Cell->ROS p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis p38->Apoptosis Kinase->Apoptosis

Siphonodictyal B induces apoptosis via ROS and p38 MAPK activation.

Experimental Protocols

Siphonodictyal B In Vivo Xenograft Study

A human colon cancer xenograft mouse model was utilized to evaluate the anti-tumor efficacy of Siphonodictyal B.[1]

  • Cell Line: HCT 116 human colon cancer cells were used.

  • Animal Model: All animal experiments were performed in accordance with institutional guidelines.

  • Tumor Implantation: HCT 116 cells were implanted subcutaneously into the flanks of the mice.

  • Treatment Groups: Mice were randomized into a control group (receiving solvent vehicle) and a treatment group.

  • Drug Administration: The treatment group received Siphonodictyal B at a dose of 20 mg/kg via intraperitoneal injection every three days.[3]

  • Efficacy Evaluation: Tumor volume and mouse body weight were measured regularly.[3] At the end of the study, tumors were excised and weighed.

  • Pharmacodynamic Analysis: Immunohistochemistry was performed on tumor tissues to detect the phosphorylation of p38, confirming the activation of the target pathway in vivo.[1]

Xenograft Experimental Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Culture HCT 116 Colon Cancer Cells B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth (to palpable size) B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Siphonodictyal B (20 mg/kg) or Vehicle IP Every 3 Days D->E F Monitor Tumor Volume & Body Weight E->F G Excise & Weigh Tumors (End of Study) F->G H Immunohistochemistry (e.g., for p-p38) G->H

General workflow for a preclinical xenograft efficacy study.
Standard of Care Preclinical Models

Standard of care agents like 5-FU and Oxaliplatin are evaluated in similar xenograft or allograft models.[4][7][8] While specific parameters such as cell line, drug concentration, and administration route may vary, the overall methodology of tumor implantation, treatment, and monitoring of tumor growth remains consistent with the workflow described above. For instance, in some studies, Oxaliplatin was administered intraperitoneally in a CT26 colon cancer model to assess its impact on the tumor microenvironment.[6] Another study evaluated different dosing schedules of capecitabine (an oral prodrug of 5-FU) in HT29 colorectal xenografts.[9] These variations in experimental design are important considerations when comparing efficacy across different studies.

References

Lophanthoidin B Toxicity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Lophanthoidin B is a diterpenoid isolated from plants of the Isodon genus, which are known for producing a variety of bioactive compounds with interesting pharmacological properties, including cytotoxic effects. Understanding the toxicity profile of this compound is crucial for evaluating its potential as a therapeutic agent. This guide presents a comparative overview of the cytotoxic activities of several abietane diterpenoids extracted from Isodon lophanthoides, providing valuable insights into the structure-activity relationships that may govern the toxicity of this compound.

Comparative Cytotoxicity of Abietane Diterpenoids from Isodon lophanthoides

The following table summarizes the available in vitro cytotoxicity data for abietane diterpenoids isolated from different varieties of Isodon lophanthoides. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Source OrganismReference
Unnamed Diterpenoids (6-11) HepG2 (Human liver cancer)4.68 - 9.43Rabdosia lophanthoides var. gerardianus[1]
HCF-8 (Human colon cancer)9.12 - 13.53Rabdosia lophanthoides var. gerardianus[1]
Micranthin B A549 (Human lung cancer)16.29Isodon lophanthoides var. graciliflorus[2]
MCF-7 (Human breast cancer)18.20Isodon lophanthoides var. graciliflorus[2]
HeLa (Human cervical cancer)22.25Isodon lophanthoides var. graciliflorus[2]
Gerardianin B Not ReportedInactive (IC50 > 50 µg/ml)Rabdosia lophanthoides var. gerardianus[1]
Gerardianin C Not ReportedInactive (IC50 > 50 µg/ml)Rabdosia lophanthoides var. gerardianus[1]
Graciliflorins A, B, D A549, MCF-7, HeLaInactive (IC50 > 50 µg/ml)Isodon lophanthoides var. graciliflorus[2]

Projected Toxicity Profile of this compound

Based on the cytotoxic activity of structurally related abietane diterpenoids from Isodon lophanthoides, it is plausible that this compound may exhibit moderate to significant cytotoxic activity. The presence of specific functional groups, such as α,β-unsaturated ketones, has been associated with the cytotoxic effects of other diterpenoids. Further experimental studies are necessary to definitively determine the IC50 values of this compound against a panel of cancer cell lines.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the cytotoxicity of diterpenoids.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plates

  • Microplate reader

Procedure:

  • Treat cells with the test compound as described for the MTT assay.

  • Lyse the cells using the cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris.

  • Add the supernatant to a new 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The increase in absorbance is proportional to the caspase-3 activity.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the potential mechanisms of action and experimental design, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_assay MTT Assay treatment->mtt_assay caspase_assay Caspase-3 Assay treatment->caspase_assay read_absorbance Read Absorbance mtt_assay->read_absorbance caspase_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Lophanthoidin_B This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Lophanthoidin_B->Death_Receptor Mitochondrion Mitochondrion Lophanthoidin_B->Mitochondrion Stress DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway potentially activated by this compound.

References

Navigating the Uncharted Territory of Lophanthoidin B: A Lack of Structure-Activity Relationship Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) of Lophanthoidin B, a comprehensive search of the current scientific literature reveals a significant gap in available data. At present, there are no published studies detailing the synthesis of this compound analogs or the systematic evaluation of how structural modifications impact its biological activity.

While the chemical structure of this compound is documented in chemical databases, the crucial next step of synthesizing derivatives and assessing their pharmacological effects has not yet been reported. This absence of research means that a comparison guide on the SAR of this compound cannot be constructed. The fundamental components of such a guide—quantitative data from biological assays of analogs and detailed experimental protocols—do not exist in the public domain.

The PubChem database provides the chemical structure of this compound, a diterpenoid, but offers no information on its biological activity or any related SAR studies. Searches for the plant genus Lophanthus, a potential source of this compound, primarily yield research on other chemical constituents, such as essential oils and flavonoids, rather than specific investigations into this compound's pharmacological profile.

The Path Forward in Natural Product Drug Discovery

The exploration of natural products for therapeutic applications is a cornerstone of drug discovery. The process typically involves the isolation and characterization of a novel compound, followed by the synthesis of analogs to probe its SAR. This systematic approach allows researchers to identify the key structural features responsible for a compound's biological effects and to optimize its properties for potential drug development.

General Workflow for Establishing Structure-Activity Relationships:

SAR_Workflow A Isolation & Characterization of Natural Product B Initial Biological Screening A->B C Identification of Pharmacophore B->C D Synthesis of Analogs C->D E In Vitro & In Vivo Testing D->E E->C F SAR Establishment E->F G Lead Optimization F->G

Caption: A typical workflow for SAR studies in natural product drug discovery.

Alternative Avenues for SAR Exploration

Given the current lack of data for this compound, researchers interested in the SAR of natural products with potential therapeutic applications may consider exploring other well-documented compounds. The initial broad searches in this area have highlighted several natural products with established SAR studies, including:

  • (+)‐Floyocidin B: A dihydroisoquinoline with antitubercular properties.

  • Neopeltolide: A macrolide with significant biological potency.

  • Alantolactone: A sesquiterpene lactone with a wide range of biological activities.

  • Luotonins: Alkaloids with cytotoxic activity.

These compounds have been the subject of multiple studies involving the synthesis of analogs and the evaluation of their biological activities, providing a rich dataset for a comparative SAR analysis. Should you be interested, a detailed comparison guide on one of these alternative compounds can be provided, complete with data tables, experimental protocols, and visualizations to facilitate understanding and further research.

Safety Operating Guide

Prudent Disposal of Lophanthoidin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for Lophanthoidin B, a conservative approach treating it as a potentially biologically active and hazardous compound is recommended. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

This compound, a diterpenoid, belongs to a class of compounds known for a wide range of biological activities, including antimicrobial and cytotoxic effects. Therefore, it is imperative to handle and dispose of this compound with care to minimize potential risks to personnel and the environment. The following procedures are based on established guidelines for the disposal of hazardous and biologically active chemical waste.

Disposal Procedure Summary

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This process includes waste characterization, selection of appropriate containers, proper labeling, and coordination with your institution's Environmental Health and Safety (EHS) office for final disposal.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical Waste, Potentially Biologically ActiveDue to its chemical nature as a diterpenoid and the known biological activities of this class of compounds.
Container Type Leak-proof, chemically compatible container with a secure screw-on cap.To prevent spills and leaks during storage and transport.
Labeling "Hazardous Waste" label with the full chemical name ("this compound"), concentration, and date of accumulation.To ensure clear identification and proper handling by waste management personnel.
Storage In a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.To prevent accidental reactions and exposure.
Disposal Method Through a licensed hazardous waste disposal company arranged by your institution's EHS office.To ensure compliance with all local, state, and federal regulations.

Experimental Protocol for Disposal

The following protocol outlines the detailed steps for the safe disposal of this compound from the laboratory.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Leak-proof, chemically compatible waste container with a screw-on cap.

  • "Hazardous Waste" label.

  • Secondary containment bin.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare the Waste Container: Select a clean, dry, and chemically compatible container with a secure screw-on cap. The container should be in good condition, free of cracks or leaks.

  • Transfer the Waste: Carefully transfer the this compound waste into the prepared container. If the compound is in a solution, pour it carefully to avoid splashing. If it is a solid, use a clean spatula. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Label the Container: Immediately after adding the waste, affix a "Hazardous Waste" label to the container. Fill out the label completely and legibly with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: this compound

    • Composition and Concentration (e.g., this compound in methanol, 1 mg/mL)

    • Date of accumulation (the date you first added waste to the container)

    • Your name, laboratory, and contact information.

  • Secure and Store the Waste: Securely fasten the cap on the waste container. Place the container in a designated secondary containment bin within a well-ventilated, designated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

LophanthoidinB_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment start->ppe prepare_container 2. Prepare Labeled Hazardous Waste Container ppe->prepare_container transfer 3. Transfer Waste to Container prepare_container->transfer secure 4. Securely Cap and Store in Secondary Containment transfer->secure contact_ehs 5. Contact Environmental Health & Safety (EHS) secure->contact_ehs pickup 6. EHS Arranges for Licensed Disposal contact_ehs->pickup end End: Proper Disposal pickup->end

Figure 1. This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Personal protective equipment for handling Lophanthoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Lophanthoidin B in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), this document outlines a comprehensive approach based on established general laboratory safety protocols for handling compounds with unknown toxicity.[1][2][3][4][5] It is imperative to treat this compound as a potentially hazardous substance and to follow these guidelines to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on a risk assessment assuming the compound may be an irritant or have unknown toxicological effects.[4][6][7]

PPE Category Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMinimum Requirement: Chemical splash goggles to protect against splashes.[4] For larger quantities or splash potential: A full-face shield worn over safety glasses is recommended.[4]
Hand Protection Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended for handling organic compounds.[8] Procedure: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.[2]
Body Protection Laboratory CoatMaterial: A flame-resistant lab coat that fastens in the front is required.[2][8] Best Practice: Ensure the lab coat has long sleeves and is fully buttoned to provide maximum coverage.
Respiratory Protection N95 Respirator or Use of a Fume HoodFor solids/powders: An N95 respirator is recommended to prevent inhalation of fine particles. For volatile solutions or aerosols: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][8]
Foot Protection Closed-Toed ShoesRequirement: Sturdy, closed-toed shoes must be worn at all times in the laboratory to protect against spills and falling objects.[1][8]

Standard Operating Procedure (SOP) for Handling this compound

This step-by-step guide provides a procedural framework for the safe handling and disposal of this compound.

2.1. Engineering Controls

  • Ventilation: All work with this compound, especially when in powdered form or in a volatile solvent, must be conducted in a properly functioning chemical fume hood.[5][8]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][2]

2.2. Handling Procedures

  • Preparation: Before handling, review this SOP and ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and any known hazards.[5]

  • Weighing: If handling a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • Moving Chemicals: When transporting this compound, whether in solid or solution form, use a secondary container to prevent spills in case the primary container breaks.[8]

  • Spill Response: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.

2.3. Disposal Plan

  • Waste Collection: All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.

  • Waste Disposal: Dispose of this compound waste according to your institution's and local regulations for chemical waste. Do not pour any this compound solution down the drain.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of a typical experimental workflow involving this compound, emphasizing the integration of safety measures at each step.

LophanthoidinB_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSOP Review SOP and Hazard Information GatherPPE Gather and Inspect Required PPE ReviewSOP->GatherPPE PrepWorkArea Prepare Fume Hood and Equipment GatherPPE->PrepWorkArea Weighing Weigh Solid (in Fume Hood) PrepWorkArea->Weighing Dissolving Prepare Solution (in Fume Hood) Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate WasteDisposal Dispose of Waste in Labeled Container Decontaminate->WasteDisposal RemovePPE Remove and Dispose of Contaminated PPE WasteDisposal->RemovePPE

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide a foundation for the safe handling of this compound. Researchers are encouraged to supplement this information with their institution's specific safety protocols and to always exercise caution when working with compounds of unknown toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophanthoidin B
Reactant of Route 2
Lophanthoidin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.